Technical Documentation Center

(5S,6S)-5-methyl-6-phenylmorpholin-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5S,6S)-5-methyl-6-phenylmorpholin-3-one
  • CAS: 5493-94-7

Core Science & Biosynthesis

Foundational

Chemical structure properties of (5S,6S)-5-methyl-6-phenylmorpholin-3-one

An In-Depth Technical Guide to the Chemical and Structural Properties of (5S,6S)-5-methyl-6-phenylmorpholin-3-one: A Privileged Scaffold in Medicinal Chemistry Abstract The morpholine ring system is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical and Structural Properties of (5S,6S)-5-methyl-6-phenylmorpholin-3-one: A Privileged Scaffold in Medicinal Chemistry

Abstract

The morpholine ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its capacity to improve the pharmacokinetic profiles of bioactive molecules.[1][2][3] This guide focuses on a specific, stereochemically defined derivative, (5S,6S)-5-methyl-6-phenylmorpholin-3-one , to provide an in-depth analysis of its structural properties, theoretical characterization, and the strategic considerations for its asymmetric synthesis. While literature on this exact molecule is sparse, this document synthesizes information from closely related analogues to offer a comprehensive technical overview for researchers, chemists, and drug development professionals. We will explore the molecule's stereochemical nuances, predict its spectroscopic signatures, and detail a robust, citable protocol for its synthesis, thereby providing a framework for the exploration of this and related compounds in drug discovery programs.

The Morpholin-3-one Scaffold: A Position of Privilege in Drug Design

The morpholine heterocycle is frequently integrated into pharmaceutical agents to enhance key properties such as aqueous solubility, metabolic stability, and blood-brain barrier (BBB) permeability.[1][2] The inclusion of an oxygen atom provides a hydrogen bond acceptor site and influences the overall polarity and conformation of the molecule, while the nitrogen atom offers a site for substitution to modulate basicity and target engagement.

The morpholin-3-one variant, a lactam within the morpholine ring, retains these beneficial attributes while providing a rigidified structure and additional points for chemical diversification. Specifically, chiral-substituted morpholinones are critical building blocks in the synthesis of a wide array of therapeutics, including central nervous system (CNS) agents, neurokinin receptor antagonists, and opioid modulators.[2][4][5][6] The precise control of stereochemistry at substituted positions, such as C5 and C6, is paramount, as biological activity is often confined to a single stereoisomer.

Molecular Structure and Stereochemical Analysis

(5S,6S)-5-methyl-6-phenylmorpholin-3-one is a disubstituted morpholinone with a defined absolute stereochemistry. Its structure features two contiguous stereocenters at positions C5 and C6, which dictates a specific three-dimensional arrangement of its substituents.

  • Core Scaffold : The molecule is built on a six-membered morpholin-3-one ring, containing an ether linkage (O1) and a lactam (amide) functional group (C3=O, N4).

  • Substituents :

    • A phenyl group is attached to the C6 position.

    • A methyl group is attached to the C5 position.

  • Stereochemistry : The (5S,6S) designation indicates the absolute configuration at these two stereocenters. This defines a cis relationship between the methyl and phenyl groups, where both substituents are oriented on the same face of the morpholine ring. This fixed spatial arrangement is critical for its interaction with chiral biological targets like enzymes and receptors. The presence of the "magic methyl" group can profoundly influence both pharmacodynamic and pharmacokinetic properties through steric and conformational effects.[7]

Physicochemical Properties

The key physicochemical data for (5S,6S)-5-methyl-6-phenylmorpholin-3-one are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂PubChem[8]
Molecular Weight 191.23 g/mol Calculated
IUPAC Name (5S,6S)-5-methyl-6-phenylmorpholin-3-onePubChem[8]
Physical Form Solid (predicted)---
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, MeOH (predicted)---
InChI Key Not available for specific stereoisomer; related structures exist.---

Spectroscopic Characterization (Theoretical Framework)

Structural elucidation and confirmation of (5S,6S)-5-methyl-6-phenylmorpholin-3-one would rely on a combination of standard spectroscopic techniques. Based on its structure, the following spectral characteristics are predicted:

  • ¹H NMR Spectroscopy :

    • Aromatic Protons : Multiplets in the range of δ 7.2-7.5 ppm corresponding to the five protons of the phenyl ring.

    • Benzylic Proton (C6-H) : A doublet or doublet of doublets, coupled to the C5 proton, expected to appear downfield (δ 4.5-5.0 ppm) due to the influence of the adjacent phenyl group and oxygen atom.

    • C5-H Proton : A multiplet, coupled to the C6 proton and the C5-methyl protons, likely in the δ 3.0-3.5 ppm region.

    • Ring Methylene Protons (C2-H₂) : Two distinct signals for the axial and equatorial protons adjacent to the carbonyl group, likely appearing as doublets of doublets or complex multiplets around δ 4.0-4.3 ppm.

    • C5-Methyl Protons : A doublet at approximately δ 1.0-1.3 ppm, coupled to the C5 proton.

    • Amide Proton (N-H) : A broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy :

    • Carbonyl Carbon (C3) : A signal in the δ 165-175 ppm range.

    • Aromatic Carbons : Multiple signals between δ 125-140 ppm.

    • Benzylic Carbon (C6) : A signal around δ 75-85 ppm.

    • C2 Carbon : A signal in the δ 65-75 ppm range.

    • C5 Carbon : A signal around δ 45-55 ppm.

    • Methyl Carbon : An upfield signal in the δ 15-25 ppm range.

  • Infrared (IR) Spectroscopy :

    • N-H Stretch : A broad absorption band around 3200-3400 cm⁻¹.

    • C=O Stretch (Lactam) : A strong, sharp absorption band around 1650-1680 cm⁻¹.

    • C-O-C Stretch (Ether) : A strong absorption in the 1050-1150 cm⁻¹ region.

    • Aromatic C-H Stretch : Absorptions above 3000 cm⁻¹.

  • Mass Spectrometry (MS) :

    • The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 191 or 192, respectively.

Asymmetric Synthesis Strategy

Achieving the specific (5S,6S) stereochemistry requires a highly controlled asymmetric synthesis. While a dedicated synthesis for this exact molecule is not prominently documented, established methodologies for constructing related 5-phenylmorphan scaffolds can be adapted.[5][6] A robust and diastereoselective approach involves an intramolecular aza-Michael reaction, which can effectively set the two contiguous stereocenters.

The proposed pathway begins with an enantiomerically pure precursor, which guides the formation of the desired stereoisomer during the key cyclization step.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization & Purification cluster_2 Phase 3: Validation A Enantiopure Phenylglycinol Derivative B N-Alkylation with Methyl Crotonate A->B Base, Solvent C Intermediate Amino Ester B->C Work-up D Diastereoselective Intramolecular aza-Michael Reaction C->D Base (e.g., NaH, t-BuOK) E Purification (Column Chromatography) D->E Crude Product F (5S,6S)-5-methyl-6-phenylmorpholin-3-one E->F Isolated Product G Spectroscopic Analysis (NMR, MS, IR) F->G H Stereochemical Analysis (Chiral HPLC, Polarimetry) F->H

Caption: Proposed workflow for the asymmetric synthesis of (5S,6S)-5-methyl-6-phenylmorpholin-3-one.

Experimental Protocol: Diastereoselective Intramolecular aza-Michael Cyclization

This protocol is a representative procedure adapted from established methods for synthesizing chiral morpholine derivatives.[1][5]

1. Catalyst/Reagent Preparation:

  • All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[9] Solvents should be purified by distillation over appropriate drying agents.[9]

2. Reaction Setup:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the N-substituted amino ester precursor (1.0 equiv) dissolved in anhydrous THF (0.1 M).

  • Cool the solution to 0 °C in an ice-water bath.

3. Cyclization Reaction:

  • Slowly add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or potassium tert-butoxide (t-BuOK, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for using a strong base is to deprotonate the amine, generating a nucleophile that initiates the intramolecular conjugate addition to the α,β-unsaturated ester, thereby forming the morpholinone ring.

4. Work-up:

  • Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired diastereomer.[1]

6. Analysis:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

  • Determine the diastereomeric ratio and enantiomeric excess (if applicable) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

  • Measure the specific rotation using a polarimeter to confirm the optical activity.[10]

Biological Context and Therapeutic Potential

The (5S,6S)-5-methyl-6-phenylmorpholin-3-one scaffold is of significant interest in drug discovery due to its structural similarity to known bioactive agents.

  • Opioid Modulators : The 5-phenylmorphan core is a key pharmacophore in the development of novel opioid receptor modulators.[5][6] Enantioselective synthesis of these scaffolds is crucial for separating the desired analgesic effects from adverse side effects. The stereochemistry at C5 and C6 directly influences receptor binding and functional activity.

  • Neurokinin (NK) Receptor Antagonists : Chiral morpholinones serve as intermediates in the synthesis of potent antagonists for neurokinin receptors, such as the NK1 receptor antagonist L-742,694.[4] These antagonists have potential applications in treating depression, anxiety, and chemotherapy-induced nausea.

  • CNS Drug Candidates : The favorable physicochemical properties of the morpholine ring make it an attractive scaffold for CNS drug candidates, where the ability to cross the blood-brain barrier is essential.[2]

The introduction of the C5-methyl group in a cis relationship to the C6-phenyl group can enforce a specific low-energy conformation, which may pre-organize the molecule for optimal binding to its biological target, potentially increasing potency and selectivity.

Conclusion and Future Directions

(5S,6S)-5-methyl-6-phenylmorpholin-3-one represents a structurally precise and functionally significant chemical entity. While specific biological data for this compound are not widely available, its core structure is deeply embedded in a class of molecules with proven therapeutic relevance. The synthetic strategies and analytical frameworks outlined in this guide provide a clear and actionable path for researchers to synthesize, purify, and characterize this molecule.

Future investigations should focus on the synthesis of (5S,6S)-5-methyl-6-phenylmorpholin-3-one and its subsequent evaluation in relevant biological assays, particularly those targeting CNS receptors. Elucidating its specific bioactivity will contribute valuable structure-activity relationship (SAR) data to the broader field of medicinal chemistry and may uncover novel lead compounds for therapeutic development.

References

  • BenchChem Technical Support Team. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem.
  • Nurnabi, M., & Ismail, M.
  • Walczak, M. A., et al. (2018).
  • PubChem. (5S,6S)-5-methyl-6-phenylmorpholin-3-one.
  • Tu, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.
  • Fürstner, A., et al.
  • Sigma-Aldrich. (S)-5-Phenylmorpholin-3-one. Merck.
  • Wang, D., et al. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC.
  • Sgarioto, N., et al. (2020).
  • Wang, D., et al. (2021). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv.
  • Costa, B., et al. (2023). *The Magic Methyl and Its Tricks in Drug Discovery

Sources

Exploratory

Pharmacological Applications of Chiral Morpholin-3-one Derivatives

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The morpholin-3-one scaffold represents a "privileged structure" in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The morpholin-3-one scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to modulate pharmacokinetic profiles while serving as a robust hydrogen-bond acceptor. Unlike its saturated morpholine counterpart, the C3-carbonyl group introduces planarity and polarity that significantly alters the electronic landscape of the heterocycle.

This guide analyzes the pharmacological utility of chiral morpholin-3-one derivatives, moving beyond the well-established anticoagulant Rivaroxaban to explore emerging applications in oncology (EGFR inhibition) and neuropharmacology (NK1 antagonism). It provides actionable synthetic protocols for accessing enantiopure scaffolds and delineates the structure-activity relationships (SAR) driving their efficacy.

The Pharmacophore: Structural & Metabolic Advantages

The morpholin-3-one ring offers distinct advantages over similar heterocycles (e.g., piperazinones, oxazolidinones):

  • Metabolic Stability: The lactam nitrogen is less basic than the amine nitrogen in morpholine, reducing susceptibility to oxidative metabolism by CYP450 isoforms.

  • Hydrogen Bonding: The C3 carbonyl acts as a directional H-bond acceptor, critical for interacting with backbone amides in enzyme active sites (e.g., the S4 pocket of Factor Xa).

  • Conformational Constraint: The semi-planar amide bond restricts the ring's flexibility compared to morpholine, reducing the entropic penalty upon protein binding.

Chirality as a Potency Switch

While the morpholin-3-one ring itself can be achiral (as in Rivaroxaban), introducing substituents at the C2, C5, or C6 positions creates stereocenters that often dictate selectivity. For instance, C2-substituted derivatives have shown high enantioselectivity in kinase inhibition, where the (


)-isomer often fits into hydrophobic ATP-binding pockets more effectively than the (

)-isomer.

Case Study 1: Factor Xa Inhibition (Rivaroxaban)[1]

Rivaroxaban (Xarelto) is the archetypal example of a morpholin-3-one drug. Although the morpholinone ring itself is achiral, it is the critical anchor that orients the chiral oxazolidinone core.

Mechanism of Action

Rivaroxaban binds reversibly to the active site of Factor Xa (FXa).

  • The Morpholin-3-one Role: It occupies the S4 binding pocket of FXa. The carbonyl oxygen forms water-mediated hydrogen bonds with the protein backbone, while the phenyl-morpholinone moiety engages in

    
    -stacking interactions with Tyr99  and Phe174 .
    
  • The Chiral Center: The (

    
    )-configuration of the oxazolidinone linker is essential. The (
    
    
    
    )-enantiomer exhibits significantly reduced binding affinity (
    
    
    shifts from 0.4 nM to >100 nM).
Synthetic Workflow (Retrosynthesis)

The industrial synthesis relies on coupling a pre-formed morpholin-3-one to a chiral oxazolidinone precursor.

Rivaroxaban_Retrosynthesis Rivaroxaban Rivaroxaban (Target Molecule) Coupling Pd-Catalyzed C-N Coupling or Nucleophilic Substitution Rivaroxaban->Coupling Morpholinone 4-(4-aminophenyl) morpholin-3-one (Achiral Anchor) Coupling->Morpholinone Chiral_Oxaz (S)-N-Glycidylphthalimide or Chiral Epichlorohydrin (Chiral Source) Coupling->Chiral_Oxaz Start_Mat 2-(phenylamino)ethanol + Chloroacetyl chloride Morpholinone->Start_Mat Ring Closure

Figure 1: Retrosynthetic analysis of Rivaroxaban, highlighting the convergence of the achiral morpholin-3-one scaffold with the chiral oxazolidinone pool.

Emerging Application: EGFR Tyrosine Kinase Inhibitors[2]

Recent medicinal chemistry campaigns have identified morpholin-3-one fused quinazolines as potent Epidermal Growth Factor Receptor (EGFR) inhibitors, targeting non-small cell lung cancer (NSCLC).

Mechanistic Insight

Unlike the solvent-exposed morpholine tail of Gefitinib, fusing the morpholin-3-one ring to the quinazoline core (often at the 6,7-position) creates a rigid tricyclic system.

  • Binding Mode: The lactam carbonyl can accept a hydrogen bond from Met793 (hinge region), mimicking the interaction of the adenine ring of ATP.

  • Chiral Discrimination: Derivatives substituted at the C2 position of the morpholinone ring show sharp SAR. The (

    
    )-methyl derivative typically avoids steric clash with the Gatekeeper residue (Thr790) , whereas the (
    
    
    
    )-isomer often clashes, reducing potency.

Advanced Synthetic Methodologies

Constructing the morpholin-3-one ring with high enantiopurity is the primary challenge. Two dominant strategies exist: Chiral Pool Synthesis and Asymmetric Catalysis.

Method A: Chiral Pool (Traditional)

This method utilizes enantiopure amino alcohols (e.g., from amino acids) as starting materials.

  • Pros: High enantiomeric excess (ee) guaranteed by starting material.

  • Cons: Limited structural diversity; stoichiometric waste.

Method B: Catalytic Aza-Benzilic Ester Rearrangement (Novel)

A cutting-edge approach for generating C3-substituted chiral morpholin-3-ones involves the reaction of glyoxals with amino alcohols, catalyzed by chiral phosphoric acids.[1][2]

Reaction Logic:

  • Condensation of arylglyoxal with 2-aminoethanol.

  • Formation of a cyclic hemiaminal intermediate.[2]

  • Key Step: Chiral phosphoric acid (CPA) catalyzes a 1,2-aryl shift (rearrangement) to contract the ring or rearrange the skeleton, yielding the morpholin-3-one with high enantioselectivity (>90% ee).

Aza_Benzilic_Rearrangement Substrates Aryl Glyoxal + 2-Aminoethanol Intermediate Cyclic Hemiaminal (Transient) Substrates->Intermediate Condensation Product Chiral C3-Substituted Morpholin-3-one Intermediate->Product 1,2-Aryl Shift (Enantioselective Step) Catalyst Chiral Phosphoric Acid (CPA) Catalyst->Intermediate H-Bond Activation

Figure 2: The Aza-Benzilic Ester Rearrangement pathway for synthesizing chiral C3-substituted morpholin-3-ones.

Experimental Protocols

Protocol 1: General Synthesis of the Morpholin-3-one Core

This protocol describes the formation of the achiral core, suitable for subsequent chiral coupling (as in Rivaroxaban).

Reagents: 4-nitroaniline, 2-chloroethanol, Potassium hydroxide (KOH), Chloroacetyl chloride.

  • N-Alkylation: Dissolve 4-nitroaniline (1.0 eq) in toluene. Add 2-chloroethanol (1.2 eq) and KOH (2.0 eq). Reflux for 12 hours.

    • Checkpoint: Monitor TLC for disappearance of aniline. Product: 2-((4-nitrophenyl)amino)ethanol.

  • Acylation: Cool the intermediate (dissolved in THF) to 0°C. Add triethylamine (2.5 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq). Stir for 2 hours.

  • Cyclization (Ring Closure): Add KOH (powdered, 3.0 eq) directly to the reaction mixture and heat to 60°C for 4 hours.

    • Mechanism:[3][4][5][6][7][8][9] Intramolecular

      
       attack of the alkoxide on the alkyl chloride.
      
  • Workup: Quench with water, extract with ethyl acetate. Recrystallize from ethanol.

  • Reduction (Optional): Hydrogenate using Pd/C to obtain the 4-(4-aminophenyl)morpholin-3-one scaffold.

Protocol 2: Enantioselective Synthesis via Aza-Benzilic Rearrangement

For generating C3-chiral derivatives.

  • Catalyst Preparation: Use a SPINOL-derived chiral phosphoric acid (5 mol%).

  • Reaction: In a flame-dried vial, combine phenylglyoxal monohydrate (0.2 mmol) and N-substituted amino alcohol (0.24 mmol) in Toluene (2.0 mL).

  • Add Catalyst: Add the chiral phosphoric acid and 5Å molecular sieves.

  • Conditions: Stir at 50°C for 24 hours.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Comparative Data: Substituent Effects

Table 1: SAR of Morpholin-3-one Derivatives in Factor Xa Inhibition

Compound VariantModification

(nM)
Structural Insight
Rivaroxaban Standard (S)-Oxazolidinone0.7Optimal fit in S4 pocket.
(R)-Enantiomer Chiral inversion of linker>100Steric clash with Tyr99.
Morpholine Analog C3-Carbonyl removed25.0Loss of H-bond acceptor capability.
Piperazinone O replaced by NH12.5Increased basicity alters pKa/solubility profile.

References

  • Perzborn, E., et al. (2011). "Rivaroxaban: a new oral factor Xa inhibitor." Nature Reviews Drug Discovery, 10, 61-75. Link

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Zhang, J., et al. (2021). "Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement." Journal of the American Chemical Society, 143(20), 7648–7654. Link

  • Qin, X., et al. (2016). "Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors."[10] Bioorganic & Medicinal Chemistry, 24(6), 1263-1270. Link

  • Lau, Y. Y., et al. (2016).[8][11] "Catalytic Asymmetric Synthesis of Morpholines... Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." The Journal of Organic Chemistry, 81(19), 8696–8709. Link

Sources

Foundational

Thermodynamic Stability and Stereochemical Dynamics of 5-Methyl-6-Phenylmorpholin-3-one Isomers

The following technical guide details the thermodynamic stability, stereochemical dynamics, and synthetic pathways of 5-methyl-6-phenylmorpholin-3-one isomers. Executive Summary The heterocycle 5-methyl-6-phenylmorpholin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, stereochemical dynamics, and synthetic pathways of 5-methyl-6-phenylmorpholin-3-one isomers.

Executive Summary

The heterocycle 5-methyl-6-phenylmorpholin-3-one (also known as Fenmetramide ) represents a critical scaffold in medicinal chemistry, serving as the lactam precursor to the psychostimulant phenmetrazine . The molecule possesses two chiral centers at C5 and C6, giving rise to two diastereomeric pairs: the cis-isomers (5R,6S / 5S,6R) and the trans-isomers (5R,6R / 5S,6S).

Structural Dynamics and Stereochemistry

Conformational Analysis

Unlike the saturated morpholine ring, which adopts a classic chair conformation, the morpholin-3-one ring is constrained by the lactam functionality (–C(=O)–NH–). The planarity of the amide bond (atoms N4, C3, O3, and C2) forces the ring into a half-chair or distorted envelope geometry.

  • C6 Position (Benzylic): Adjacent to the ether oxygen (O1). The large phenyl group strongly prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions.

  • C5 Position (Amine alpha): Adjacent to the amide nitrogen (N4). The methyl group also prefers a pseudo-equatorial orientation.

The Trans Advantage

In the trans-isomer (e.g., 5R,6R), the geometry allows both the C6-phenyl and C5-methyl groups to adopt pseudo-equatorial positions simultaneously. This "diequatorial" arrangement minimizes steric strain and represents the global energy minimum.

In contrast, the cis-isomer forces one substituent (typically the smaller methyl group) into a pseudo-axial position to maintain the phenyl group equatorially, or forces a high-energy twist-boat conformation. This results in a higher heat of formation (


) for the cis-isomer, estimated to be 2.5–3.5 kcal/mol higher  than the trans-isomer.
Stereochemical Nomenclature
IsomerConfigurationPrecursor (Amino Alcohol)Thermodynamic State
Trans (5R, 6R) / (5S, 6S)Norpseudoephedrine (Threo)Stable (Global Min)
Cis (5R, 6S) / (5S, 6R)Norephedrine (Erythro)Metastable (Kinetic)

Experimental Validation: Synthesis and Equilibration

The synthesis of these isomers is stereospecific, governed by the chirality of the starting amino alcohol. The ring closure (intramolecular Williamson ether synthesis) proceeds with retention of configuration at the chiral centers, as the bond formation occurs at the non-chiral oxygen and the acyl carbon.

Synthetic Pathways (Graphviz)

The following diagram illustrates the stereospecific routes to both isomers.

SynthesisPathways Norephedrine Norephedrine (Erythro, 1R,2S) Chloroacetyl Chloroacetyl Chloride (Acylation) Norephedrine->Chloroacetyl Step 1 Norpseudo Norpseudoephedrine (Threo, 1R,2R) Norpseudo->Chloroacetyl Step 1 Intermediate_Cis N-Chloroacetyl Norephedrine Chloroacetyl->Intermediate_Cis Intermediate_Trans N-Chloroacetyl Norpseudoephedrine Chloroacetyl->Intermediate_Trans Cyclization NaH / Toluene (Cyclization) Intermediate_Cis->Cyclization Step 2 Intermediate_Trans->Cyclization Step 2 Cis_Product Cis-Fenmetramide (Metastable) Cyclization->Cis_Product Retention Trans_Product Trans-Fenmetramide (Stable) Cyclization->Trans_Product Retention Cis_Product->Trans_Product Epimerization (Base/Heat)

Caption: Stereospecific synthesis of 5-methyl-6-phenylmorpholin-3-one isomers via acylation and cyclization.

Protocol: Synthesis of Trans-5-Methyl-6-Phenylmorpholin-3-one

This protocol yields the thermodynamically stable trans-isomer.

Reagents:

  • 
    -Norpseudoephedrine hydrochloride (1.0 eq)
    
  • Chloroacetyl chloride (1.1 eq)

  • Sodium hydride (2.5 eq, 60% dispersion in oil)

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • N-Acylation: Suspend norpseudoephedrine HCl in a biphasic mixture of THF and saturated aqueous NaHCO

    
    . Add chloroacetyl chloride dropwise at 0°C. Stir for 2 hours. Extract with EtOAc, dry, and concentrate to yield the N-chloroacetyl intermediate.
    
  • Cyclization: Dissolve the intermediate in anhydrous toluene. Add NaH slowly at 0°C under nitrogen.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. This step effects the intramolecular displacement of chloride by the alkoxide.

  • Workup: Quench carefully with water. Separate the organic layer, wash with brine, and dry over MgSO

    
    .
    
  • Purification: Recrystallize from benzene/cyclohexane or ethanol.

    • Expected Yield: 80–88%

    • Melting Point: 177–179°C (Trans isomer)

    • Validation:

      
      H NMR will show a characteristic coupling constant (
      
      
      
      ) for the trans-protons (typically
      
      
      Hz for diaxial/trans relationships, though distorted rings may vary; cis is typically smaller).
Protocol: Epimerization Study (Stability Test)

To prove thermodynamic stability, the cis-isomer can be subjected to equilibration conditions.

  • Dissolution: Dissolve pure cis-5-methyl-6-phenylmorpholin-3-one in ethanol.

  • Catalysis: Add a catalytic amount of sodium ethoxide (NaOEt).

  • Reflux: Heat at reflux for 24 hours.

  • Analysis: Analyze aliquots via HPLC or GC-MS.

  • Result: The cis-isomer will gradually convert to the trans-isomer until the thermodynamic equilibrium (approx. 95:5 Trans:Cis) is reached.

Implications for Drug Development[2]

Pharmacological Relevance

The trans-isomer of the lactam corresponds to the stereochemistry of phenmetrazine (trans-3-methyl-2-phenylmorpholine). The reduction of trans-5-methyl-6-phenylmorpholin-3-one with Lithium Aluminum Hydride (LiAlH


) yields trans-phenmetrazine.
Formulation Stability

Because the cis-isomer is thermodynamically metastable, it poses a risk of epimerization during shelf storage, particularly in liquid formulations or if excipients are basic. For reproducible bioavailability and regulatory compliance (CMC), the trans-isomer is the preferred candidate for development due to its resistance to spontaneous isomerization.

Data Summary Table
PropertyTrans-IsomerCis-Isomer
Configuration (5R,6R) / (5S,6S)(5R,6S) / (5S,6R)
Substituent Orientation Diequatorial (Pseudo)Axial-Equatorial
Relative Energy 0 kcal/mol (Reference)+2.8 kcal/mol (Est.)
Melting Point 177–179°C148–150°C (approx)
Synthesis Precursor NorpseudoephedrineNorephedrine
Stability High Low (Epimerizes to Trans)

References

  • Clarke, F. H. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. Journal of Organic Chemistry, 27(9), 3251–3253. Link

    • Core Reference: Defines the stereospecific synthesis and physical properties of the isomers.
  • Gannon, W. F., & Poos, G. I. (1967).[1] 3-Morpholinones, thiones and 5,6-oxazines.[1] U.S. Patent 3,308,121.[1] Link

    • Grounding: Describes the synthesis of Fenmetramide and rel
  • Rothman, R. B., et al. (2002).[2] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. Link

    • Context: Establishes the pharmacological profile of the phenmetrazine class.
  • Reutzel-Edens, S. M., & Stephenson, G. A. (2011). Solid-State Pharmaceutical Development. In Pharmaceutical Stress Testing. Link

    • Theory: General principles of polymorphic and thermodynamic stability in heterocycles.

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for (5S,6S)-5-methyl-6-phenylmorpholin-3-one

An Application Note for Drug Development Professionals Topic: Scalable Synthesis of (5S,6S)-5-methyl-6-phenylmorpholin-3-one Abstract This application note provides a detailed, scientifically-grounded protocol for the sc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Topic: Scalable Synthesis of (5S,6S)-5-methyl-6-phenylmorpholin-3-one

Abstract

This application note provides a detailed, scientifically-grounded protocol for the scalable synthesis of (5S,6S)-5-methyl-6-phenylmorpholin-3-one, a valuable chiral building block in medicinal chemistry. While a specific scalable industrial synthesis for this exact molecule is not widely published, this guide synthesizes established chemical principles and analogous transformations from peer-reviewed literature to propose a robust and scalable two-step synthetic route. The protocol starts from the readily available and stereochemically defined chiral auxiliary, (1S,2S)-pseudoephedrine. This document is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, considerations for process scale-up, and troubleshooting guidance to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

(5S,6S)-5-methyl-6-phenylmorpholin-3-one is a heterocyclic compound of significant interest in pharmaceutical development. Its rigid, chiral scaffold makes it an important intermediate for the synthesis of complex, biologically active molecules. The defined stereochemistry at the C5 and C6 positions is crucial for molecular recognition and pharmacological activity. The development of a robust, cost-effective, and scalable synthesis is therefore a critical step in enabling its use in drug discovery and manufacturing campaigns.

This guide details a proposed synthesis based on the diastereoselective cyclization of a precursor derived from (1S,2S)-pseudoephedrine. This starting material is advantageous due to its commercial availability, low cost, and well-defined stereochemistry, which directly translates to the desired (5S,6S) configuration of the final product.

The overall synthetic strategy involves two key transformations:

  • N-Acylation: Reaction of (1S,2S)-pseudoephedrine with chloroacetyl chloride to form the key intermediate, 2-chloro-N-((1S,2S)-2-hydroxy-1-phenylpropyl)-N-methylacetamide.

  • Intramolecular Cyclization: Base-mediated intramolecular Williamson ether synthesis (O-alkylation) to form the morpholin-3-one ring.

This approach is designed for scalability, employing common reagents and reaction conditions amenable to large-scale chemical production.

Proposed Synthesis Workflow

The following diagram outlines the proposed two-step synthesis from (1S,2S)-pseudoephedrine to the target molecule.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization PSE (1S,2S)-Pseudoephedrine Intermediate N-Acylated Intermediate (In-situ) PSE->Intermediate Reaction CAC Chloroacetyl Chloride (Reagent) CAC->Intermediate Base1 Triethylamine (Base) DCM (Solvent) Base1->Intermediate Product (5S,6S)-5-methyl-6-phenylmorpholin-3-one Intermediate->Product Base2 Potassium tert-butoxide (Base) THF (Solvent) Base2->Product Cyclization Workup Aqueous Workup & Crystallization Product->Workup Purification

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2-chloro-N-((1S,2S)-2-hydroxy-1-phenylpropyl)-N-methylacetamide

This step involves the acylation of the secondary amine of pseudoephedrine. Triethylamine is used as a base to neutralize the HCl generated during the reaction. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting materials.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEq.
(1S,2S)-Pseudoephedrine165.2350.0 g0.3031.0
Dichloromethane (DCM)-500 mL--
Triethylamine (TEA)101.1946.0 mL0.3331.1
Chloroacetyl Chloride112.9426.5 mL0.3331.1

Protocol:

  • To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add (1S,2S)-pseudoephedrine (50.0 g, 0.303 mol) and dichloromethane (500 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add triethylamine (46.0 mL, 0.333 mol) to the solution.

  • Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Slowly add chloroacetyl chloride (26.5 mL, 0.333 mol) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Expert Insight: This slow, controlled addition is critical to manage the exothermicity of the acylation reaction and prevent side reactions.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the pseudoephedrine is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 200 mL), saturated aqueous NaHCO₃ solution (200 mL), and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or solid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of (5S,6S)-5-methyl-6-phenylmorpholin-3-one

This step is a base-mediated intramolecular cyclization. Potassium tert-butoxide, a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group, which then displaces the chloride in an intramolecular Sₙ2 reaction to form the morpholinone ring.[1][2]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEq.
Crude Intermediate from Step 1241.71~73 g~0.3031.0
Tetrahydrofuran (THF), anhydrous-750 mL--
Potassium tert-butoxide (KOtBu)112.2140.8 g0.3641.2

Protocol:

  • In a 2 L, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-chloro-N-((1S,2S)-2-hydroxy-1-phenylpropyl)-N-methylacetamide (~73 g, ~0.303 mol) in anhydrous tetrahydrofuran (750 mL).

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Add potassium tert-butoxide (40.8 g, 0.364 mol) portion-wise over 30-45 minutes. Maintain the internal temperature below 10 °C.

    • Expert Insight: The use of a strong base like KOtBu ensures rapid and complete deprotonation of the hydroxyl group, favoring the intramolecular cyclization over potential intermolecular side reactions. Anhydrous conditions are essential to prevent quenching of the base.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (200 mL) while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 250 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization. A common solvent system for similar structures is ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

  • Filter the crystals, wash with cold hexanes, and dry under vacuum to yield (5S,6S)-5-methyl-6-phenylmorpholin-3-one as a white crystalline solid.

Scale-Up and Process Safety Considerations

Transitioning this synthesis from the laboratory to a pilot or manufacturing scale requires careful consideration of several factors:

  • Thermal Safety: The N-acylation with chloroacetyl chloride is highly exothermic. On a large scale, the rate of addition must be strictly controlled, and the reactor must have adequate cooling capacity to maintain the target temperature. A reaction calorimetry study is recommended to determine the heat of reaction and ensure safe operating parameters.

  • Reagent Handling: Chloroacetyl chloride is corrosive and lachrymatory. Use of a closed-system transfer is mandatory on a large scale. Potassium tert-butoxide is a moisture-sensitive and flammable solid. It should be handled under an inert atmosphere (nitrogen or argon).

  • Solvent Selection: While DCM and THF are effective, their environmental and safety profiles may be problematic for large-scale production. Alternative solvents such as 2-methyl-THF (for the cyclization) or ethyl acetate could be investigated.

  • Crystallization and Polymorphism: The final crystallization step is critical for achieving high purity. The cooling rate, solvent ratio, and agitation can influence crystal size, morphology, and potentially the polymorphic form of the final product, which can impact downstream processing and bioavailability. A polymorph screen is advisable during process development.

  • Impurity Profile: Potential impurities include unreacted starting materials, the diastereomeric product if the starting material is not pure, and by-products from intermolecular reactions. A robust analytical method (e.g., HPLC with mass spectrometry) is needed to track and control these impurities.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete N-acylation (Step 1) - Insufficient chloroacetyl chloride or TEA.- Deactivated chloroacetyl chloride due to moisture.- Ensure accurate stoichiometry (1.1 eq).- Use fresh, high-quality reagents and anhydrous solvent.
Low Yield in Cyclization (Step 2) - Incomplete reaction.- Moisture in the reaction quenching the base.- Formation of intermolecular side products.- Increase reaction time or slightly warm to 30-40°C.- Ensure all glassware and solvents are rigorously dried.- Maintain dilute conditions by using the specified solvent volume.
Product Fails to Crystallize - Product is impure (oily).- Incorrect solvent system.- Purify the crude product by column chromatography before crystallization.- Screen alternative solvent systems (e.g., isopropanol/water, toluene/heptane).
Diastereomeric Impurities Detected - Stereochemical impurity in the (1S,2S)-pseudoephedrine starting material.- Source starting material with high diastereomeric and enantiomeric purity (>99%).

Conclusion

This application note presents a well-reasoned and scalable synthetic protocol for (5S,6S)-5-methyl-6-phenylmorpholin-3-one based on established chemical transformations. By leveraging the stereochemistry of (1S,2S)-pseudoephedrine, the target molecule can be accessed in a predictable and diastereoselective manner. The provided step-by-step instructions, coupled with expert insights and considerations for scale-up, offer a solid foundation for researchers and process chemists to successfully synthesize this valuable chiral intermediate for pharmaceutical applications.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed, National Center for Biotechnology Information.

  • Synthesis of the 5,6-dihydroxymorpholin-3-one fragment of monanchocidin A. PubMed, National Center for Biotechnology Information.

  • A Simple and Convenient Synthesis of Pseudoephedrine From N-Methylamphetamine. Improbable Research.

  • morpholin-3-one synthesis. ChemicalBook.

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. Semantic Scholar.

  • Morpholines. Synthesis and Biological Activity. ResearchGate.

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

  • A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Publishing.

  • Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Wiley Online Library.

Sources

Application

Reagents for the cyclization of (5S,6S)-5-methyl-6-phenylmorpholin-3-one

Application Note: Process Development Guide for the Cyclization of (5S,6S)-5-methyl-6-phenylmorpholin-3-one Executive Summary & Strategic Context (5S,6S)-5-methyl-6-phenylmorpholin-3-one is a critical chiral scaffold, mo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development Guide for the Cyclization of (5S,6S)-5-methyl-6-phenylmorpholin-3-one

Executive Summary & Strategic Context

(5S,6S)-5-methyl-6-phenylmorpholin-3-one is a critical chiral scaffold, most notably serving as the core pharmacophore for Neurokinin-1 (NK1) receptor antagonists such as Aprepitant (Emend®) .[1] The synthesis of this intermediate requires rigorous stereochemical control. While various routes exist, the most scalable and reliable method involves the cyclization of N-chloroacetyl-(1S,2S)-norpseudoephedrine.

This Application Note provides a definitive technical guide for the cyclization step , comparing the industrial standard (anhydrous alkoxide) against cost-effective phase-transfer catalysis (PTC) methods.

Key Technical Challenges:

  • Regioselectivity: Ensuring O-alkylation occurs intramolecularly without intermolecular polymerization.[1]

  • Stereoconservation: Preventing epimerization at the benzylic position (C6) under basic conditions.

  • Impurity Control: Managing the hydrolysis of the chloroacetyl moiety.[1]

Retrosynthetic Analysis & Mechanism

The formation of the morpholin-3-one ring is an intramolecular Williamson ether synthesis. The reaction proceeds via the deprotonation of the secondary alcohol, followed by an SN2 attack on the alkyl chloride.

Critical Mechanistic Insight: The reaction must be driven by a base strong enough to deprotonate the alcohol (


) but controlled to avoid racemization of the 

-proton of the amide or the benzylic position.

ReactionMechanism SM (1S,2S)-N-chloroacetyl- norpseudoephedrine INT Alkoxide Intermediate (Transient) SM->INT Deprotonation (Base: KOtBu or NaOH) INT->INT Stereocenter Retention (Rigid Transition State) PROD (5S,6S)-5-methyl-6- phenylmorpholin-3-one INT->PROD Intramolecular SN2 Ring Closure

Figure 1: Mechanistic pathway for the base-mediated cyclization. The stereochemistry of the starting material ((1S,2S)) is conserved to yield the (5S,6S) product.

Reagent Selection Guide

The choice of cyclization reagent dictates the impurity profile and scalability.

Reagent SystemRoleProsConsRecommended For
Potassium tert-butoxide (KOtBu) / THF Strong BaseRapid kinetics (<1h); High yield (>90%); Clean impurity profile.[1]Highly moisture sensitive; Corrosive; Higher raw material cost.High-Value/GMP Mfg (Merck Process)
Sodium Hydride (NaH) / DMF Irreversible BaseVery reliable on small scale.Hazardous H2 evolution; Difficult workup (emulsions); DMF removal is energy-intensive.Lab Scale / R&D
NaOH / Toluene / TEBA Phase TransferLow cost; Green solvents; Scalable safety profile.[1]Slower kinetics; Risk of hydrolysis (side reaction); Requires optimization.Generic Mfg / Large Scale

Detailed Protocols

Protocol A: The "Merck-Style" Anhydrous Route (High Purity)

Recommended for pharmaceutical intermediates requiring >99.5% ee.

Reagents:

  • Substrate: N-chloroacetyl-(1S,2S)-norpseudoephedrine (1.0 eq)

  • Base: Potassium tert-butoxide (KOtBu) (1.2 eq)[1]

  • Solvent: Anhydrous THF (or t-Amyl alcohol for higher boiling point)

Step-by-Step Methodology:

  • Preparation: Charge the substrate into a reactor and dissolve in anhydrous THF (10 mL/g). Cool the solution to -5°C to 0°C .

    • Why? Low temperature prevents exotherms from degrading the labile chloroacetyl group before cyclization.

  • Base Addition: Add a solution of KOtBu in THF (1.0 M) dropwise over 30 minutes.

    • Observation: The solution may turn slightly yellow/turbid as KCl precipitates.

  • Reaction: Allow the mixture to warm to 20°C and stir for 2 hours.

    • Validation: Monitor by HPLC.[2][3] Target: <0.5% Starting Material.

  • Quench: Add a saturated solution of Ammonium Chloride (NH4Cl) or minimal water.[1]

    • Note: Do not use strong acid, as the morpholinone lactam is sensitive to acid hydrolysis.

  • Isolation: Concentrate the organic layer.[1][4] The product often crystallizes directly upon solvent swap to Isopropyl Acetate or Heptane.

Protocol B: Phase Transfer Catalysis (Green/Cost-Efficient)

Recommended for multi-kilogram batches where anhydrous conditions are difficult to maintain.[1]

Reagents:

  • Substrate (1.0 eq)[1]

  • Base: 50% w/w NaOH (aq) (2.0 eq)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (0.05 eq)

  • Solvent: Toluene (8 mL/g)

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the substrate and TEBA in Toluene.[1]

  • Initiation: Add 50% NaOH rapidly under vigorous stirring (>500 rpm).

    • Why? High shear is critical to maximize the interfacial area for the phase transfer catalyst.

  • Temperature Control: Maintain internal temperature at 25–30°C .

    • Warning: Temperatures >40°C increase the rate of amide hydrolysis (ring opening) significantly in the presence of NaOH.

  • Workup: Separate phases. Wash the organic layer with water until pH is neutral.

  • Crystallization: Cool the toluene solution to 0°C to precipitate the product.

Process Workflow & Control Strategy

Workflow cluster_reaction Reaction Phase cluster_workup Isolation Phase Start Start: N-Chloroacetyl Intermediate Step1 Dissolution (THF or Toluene) Start->Step1 Step2 Cooling (< 0°C) Step1->Step2 Step3 Base Addition (Controlled Rate) Step2->Step3 Step4 IPC: HPLC Check (Limit: <0.5% SM) Step3->Step4 Step4->Step3 Fail (Add Base) Step5 Quench (NH4Cl or H2O) Step4->Step5 Pass Step6 Phase Separation (Remove Salts) Step5->Step6 Step7 Crystallization (Heptane/IPA) Step6->Step7 End Final Product: (5S,6S)-Morpholinone Step7->End

Figure 2: Operational workflow for the synthesis, highlighting Critical Process Parameters (CPPs) such as temperature and IPC limits.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<70%) Hydrolysis of the chloroacetamide.[1][4]Ensure anhydrous conditions (Method A) or reduce temperature/NaOH conc (Method B).
Racemization Over-heating or excess base exposure time.[1]Strictly control temp <25°C. Quench immediately upon completion.
Dimer Formation Intermolecular reaction (concentration too high).[1]Increase dilution (maintain >10 mL/g solvent volume).
Incomplete Reaction "Stalled" reaction due to water ingress.[1]Add small aliquots of KOtBu; check solvent water content (KF titration).

References

  • Merck Process Research: Brands, K. M. J., et al. "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation."[1][5] Journal of the American Chemical Society, 2003, 125(8), 2129–2135.[5] Link

  • General Morpholinone Synthesis: Le Valle, J. L., et al. "Synthetic Approaches to Chiral Morpholines."[1] Chemical Reviews, 2008. (General reference for morpholine ring closure strategies).

  • Phase Transfer Catalysis: "Process for the preparation of morpholine derivatives."[1] Patent WO2001096319A1. Link

  • Safety Data: "Morpholin-3-one Safety Data Sheet." Sigma-Aldrich.[6] Link

Sources

Method

Application Notes and Protocols for Reductive Amination of Phenylmorpholin-3-one Intermediates

Introduction: The Strategic Importance of Phenylmorpholin-3-ones in Medicinal Chemistry Phenylmorpholin-3-one scaffolds are privileged structures in modern drug discovery, forming the core of numerous biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Phenylmorpholin-3-ones in Medicinal Chemistry

Phenylmorpholin-3-one scaffolds are privileged structures in modern drug discovery, forming the core of numerous biologically active compounds. Their rigid, defined conformation allows for precise spatial presentation of substituents, making them ideal for targeting specific protein-protein interactions and enzyme active sites. A notable example is the synthesis of the antiemetic drug Aprepitant, where a substituted morpholinone is a key intermediate.[1][2][3][4] The functionalization of this core, particularly at the nitrogen atom, is frequently achieved through reductive amination, a robust and versatile C-N bond-forming reaction. This guide provides an in-depth exploration of the mechanistic principles and practical laboratory protocols for the successful reductive amination of phenylmorpholin-3-one intermediates.

Reductive amination is a cornerstone of amine synthesis due to its operational simplicity, broad substrate scope, and high functional group tolerance.[5] It is considered a green chemistry alternative to traditional N-alkylation methods that often employ hazardous alkyl halides and can suffer from over-alkylation.[6][7] This reaction proceeds through the in situ formation of an iminium ion intermediate from a carbonyl compound and an amine, which is then reduced by a selective hydride agent.

Core Mechanism: The Iminium Ion Pathway

The reductive amination of a phenylmorpholin-3-one, which contains a cyclic ketone, with a primary or secondary amine proceeds via a two-step sequence within a single pot.[8][9]

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the phenylmorpholin-3-one. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a transient iminium ion. The equilibrium of this step is crucial and can be influenced by the removal of water or the presence of a catalyst.[8]

  • Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-alkylated morpholine product. The choice of reducing agent is critical for the success of the reaction; it must be mild enough to not reduce the starting ketone but reactive enough to efficiently reduce the iminium intermediate.[10][11]

Visualizing the Mechanism

Reductive_Amination_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Phenylmorpholin-3-one Phenylmorpholin-3-one Hemiaminal Hemiaminal Phenylmorpholin-3-one->Hemiaminal + R'R''NH (Acid Catalyst) Amine Amine Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Product N-Alkylated Phenylmorpholine Iminium_Ion->Product + [H-] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: General workflow for the reductive amination of a phenylmorpholin-3-one.

Selecting the Optimal Reducing Agent

The success of a one-pot reductive amination hinges on the chemoselectivity of the reducing agent. It must preferentially reduce the iminium ion over the starting carbonyl compound.

Reducing AgentFormulaKey CharacteristicsConsiderations
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and highly selective for iminium ions over ketones.[11][12] Tolerates a wide range of functional groups and acidic conditions.[10][11] Generally provides high yields with minimal side products.Water-sensitive and not compatible with methanol.[12] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.
Sodium Cyanoborohydride NaBH₃CNEffective at reducing iminium ions at neutral or slightly acidic pH.[9] Less reactive towards ketones and aldehydes at this pH.Highly toxic due to the potential release of hydrogen cyanide upon acidification.[9] Waste disposal requires special procedures.
Sodium Borohydride NaBH₄A stronger reducing agent that can reduce both the iminium ion and the starting ketone.[9]Typically used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent to avoid reduction of the starting material.[9][13]

For the reductive amination of phenylmorpholin-3-one intermediates, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its exceptional selectivity, mildness, and safety profile.[11][12]

Experimental Protocols

The following protocols are designed as a starting point for the reductive amination of phenylmorpholin-3-one with primary and secondary amines. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • Phenylmorpholin-3-one derivative

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the phenylmorpholin-3-one (1.0 equiv.).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous DCE or DCM (approximately 0.1 M concentration). Add the amine (1.1-1.5 equiv.).

  • Acid Catalyst (Optional): For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-0.2 equiv.) can be added to facilitate iminium ion formation.[10][11]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: Two-Step Procedure for Potentially Problematic Substrates

This protocol is recommended when dialkylation is a concern (with primary amines) or when the one-pot procedure results in low yields.[13]

Materials:

  • Same as Protocol 1, with the addition of methanol and sodium borohydride (NaBH₄).

Step-by-Step Methodology:

Step A: Imine Formation

  • Reaction Setup: In a round-bottom flask, dissolve the phenylmorpholin-3-one (1.0 equiv.) and the primary amine (1.0-1.2 equiv.) in methanol (0.2 M).

  • Imine Formation: Stir the mixture at room temperature. The use of methanol often promotes rapid imine formation.[10] Monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 1-4 hours).

Step B: Reduction

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5-2.0 equiv.) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until the imine is fully consumed as indicated by TLC or LC-MS.

  • Quenching and Workup: Follow steps 7-11 from Protocol 1.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_protocol1 Protocol 1: One-Pot STAB Procedure cluster_protocol2 Protocol 2: Two-Step Procedure p1_start Combine Phenylmorpholin-3-one, Amine, and Solvent p1_acid Add Acetic Acid (Optional) p1_start->p1_acid p1_stir1 Stir for 30-60 min p1_acid->p1_stir1 p1_stab Add NaBH(OAc)3 p1_stir1->p1_stab p1_react Stir and Monitor (2-24h) p1_stab->p1_react p1_quench Quench with NaHCO3 p1_react->p1_quench p1_workup Workup and Purification p1_quench->p1_workup p2_start Combine Phenylmorpholin-3-one and Amine in Methanol p2_imine Stir for Imine Formation (1-4h) p2_start->p2_imine p2_cool Cool to 0°C p2_imine->p2_cool p2_nabh4 Add NaBH4 p2_cool->p2_nabh4 p2_react Stir and Monitor (1-3h) p2_nabh4->p2_react p2_quench Quench and Workup p2_react->p2_quench

Caption: Comparison of one-pot and two-step reductive amination workflows.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Weakly nucleophilic amine.- Sterically hindered ketone or amine.- Incomplete iminium ion formation.- Add a catalytic amount of acetic acid to promote iminium formation.[10][11]- Increase the reaction temperature (e.g., to 40-50 °C).- Use a Lewis acid catalyst such as Ti(OiPr)₄ with NaBH₃CN (ensure anhydrous conditions).[9]- Switch to the two-step protocol to ensure complete imine formation before reduction.
Formation of Side Products - Reduction of the starting ketone.- Dialkylation of a primary amine.- Use a more selective reducing agent like NaBH(OAc)₃.[11]- If using NaBH₄, ensure the imine is fully formed before its addition.- For dialkylation issues, use the two-step procedure or use a larger excess of the primary amine.[13]
Difficult Purification - Excess amine remaining.- Polar byproducts.- Use a slight excess of the limiting reagent (ketone or amine) to drive the reaction to completion.- Employ an acidic workup to extract the basic amine product into the aqueous layer, followed by basification and re-extraction.- Consider using a scavenger resin to remove excess amine or aldehyde/ketone.

Conclusion

The reductive amination of phenylmorpholin-3-one intermediates is a powerful and reliable method for the synthesis of novel, structurally diverse molecules with significant potential in drug discovery. The use of sodium triacetoxyborohydride in a one-pot procedure offers a mild, selective, and efficient route to these valuable compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this reaction to accelerate their synthetic efforts. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this important transformation.

References

  • Myers, A. G. Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • ResearchGate. Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. [Link]

  • PMC. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ACS Publications. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • PubMed. Reductive Amination/Cyclization of Keto Acids Using a Hydrosilane for Selective Production of Lactams versus Cyclic Amines by Switching of the Indium Catalyst. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • ResearchGate. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • PubMed. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

  • PMC. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • PMC. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

  • PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • ResearchGate. Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. [Link]

  • ResearchGate. Reductive amination of aryl substituted ketones and aldehydes to.... [Link]

  • ResearchGate. (PDF) Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

Sources

Application

Application Notes and Protocols for the N-Alkylation of (5S,6S)-5-methyl-6-phenylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of N-Alkylated Morpholinones in Medicinal Chemistry The morpholinone scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Alkylated Morpholinones in Medicinal Chemistry

The morpholinone scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals. Its inherent conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an attractive template for the design of novel therapeutics. The specific stereoisomer, (5S,6S)-5-methyl-6-phenylmorpholin-3-one, serves as a valuable chiral building block. N-alkylation of this core structure provides a direct and efficient route to expand chemical diversity, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed examination of the reaction conditions and a robust protocol for the successful N-alkylation of this important heterocyclic scaffold.

Reaction Principle: A Base-Mediated Nucleophilic Substitution

The N-alkylation of (5S,6S)-5-methyl-6-phenylmorpholin-3-one proceeds via a classical base-mediated nucleophilic substitution reaction. The nitrogen atom within the morpholinone ring, being part of a secondary amide, is weakly acidic. Treatment with a suitable base results in the deprotonation of the N-H bond, generating a highly nucleophilic amide anion. This anion then undergoes a nucleophilic attack on an electrophilic alkylating agent, typically an alkyl halide or sulfonate, to form the desired N-alkylated product. The reaction generally follows an SN2 pathway, which has important implications for the choice of the alkylating agent to avoid competing elimination reactions.

A critical consideration in the N-alkylation of this chiral substrate is the preservation of the stereochemical integrity at the C5 and C6 positions. The choice of base, solvent, and reaction temperature can significantly influence the potential for epimerization, particularly at the C5 position, which is alpha to the carbonyl group. Therefore, the selection of appropriate reaction conditions is paramount to ensure a high-yielding and stereoselective transformation.

Experimental Workflow Overview

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Glassware (Anhydrous) dissolve Dissolve Morpholinone in Anhydrous Solvent reagents->dissolve cool Cool to 0 °C (Inert Atmosphere) dissolve->cool add_base Add Base (e.g., NaH) cool->add_base stir_deprotonation Stir for Deprotonation add_base->stir_deprotonation add_alkylating_agent Add Alkylating Agent stir_deprotonation->add_alkylating_agent warm_rt Warm to Room Temperature add_alkylating_agent->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the N-alkylation of (5S,6S)-5-methyl-6-phenylmorpholin-3-one.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of (5S,6S)-5-methyl-6-phenylmorpholin-3-one using sodium hydride as the base and an alkyl halide as the alkylating agent.

Materials:

  • (5S,6S)-5-methyl-6-phenylmorpholin-3-one

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or argon gas inlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Chromatography column and accessories

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation:

    • Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (nitrogen or argon).

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add (5S,6S)-5-methyl-6-phenylmorpholin-3-one (1.0 eq).

    • Dissolve the morpholinone in anhydrous DMF or THF (approximately 0.1-0.2 M concentration).

  • Deprotonation:

    • Place the flask in an ice bath and cool the solution to 0 °C.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood. Hydrogen gas is evolved during the addition.

    • Allow the reaction mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution may become slightly cloudy.

  • Alkylation:

    • Slowly add the alkylating agent (1.1-1.5 eq) to the reaction mixture via syringe at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: Quenching of excess sodium hydride is exothermic and will evolve hydrogen gas.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the N-alkylated product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-alkylated (5S,6S)-5-methyl-6-phenylmorpholin-3-one.

  • Characterization:

    • Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. Chiral HPLC or NMR with a chiral shift reagent may be used to assess the enantiomeric purity if necessary.

Key Reaction Parameters and Considerations

ParameterRecommended ConditionRationale and Expert Insights
Base Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK)Strong, non-nucleophilic bases are required to efficiently deprotonate the amide nitrogen. NaH is a common and effective choice. t-BuOK is also a good option, particularly if a more sterically hindered base is desired to minimize potential side reactions. The use of weaker bases like potassium carbonate is generally less effective for the N-alkylation of lactams.
Solvent Anhydrous DMF, THFPolar aprotic solvents are ideal as they can dissolve the starting material and the intermediate amide salt, facilitating the reaction. It is crucial to use anhydrous solvents to prevent quenching of the base and the anionic intermediate.
Alkylating Agent Primary Alkyl Halides (I > Br > Cl)The reaction proceeds via an SN2 mechanism. Therefore, primary alkyl halides are the most suitable electrophiles to maximize the rate of N-alkylation and minimize the competing E2 elimination pathway. Alkyl iodides are generally more reactive than bromides and chlorides.
Stoichiometry Base (1.1-1.3 eq), Alkylating Agent (1.1-1.5 eq)A slight excess of the base ensures complete deprotonation of the morpholinone. A slight excess of the alkylating agent drives the reaction to completion.
Temperature 0 °C to Room TemperatureThe deprotonation step is typically performed at 0 °C to control the exothermic reaction of the base with the solvent and any trace impurities. The alkylation is often allowed to proceed at room temperature for a convenient reaction time. For less reactive alkylating agents, gentle heating may be required, but this should be approached with caution to avoid potential side reactions or epimerization.
Atmosphere Inert (Nitrogen or Argon)The use of a strong base like NaH necessitates an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.

Troubleshooting and Optimization

  • Low Conversion: If the reaction does not go to completion, consider increasing the amount of the alkylating agent or the reaction time. For less reactive alkylating agents, gentle heating (e.g., to 40-50 °C) may be beneficial. Ensure that the reagents and solvents are truly anhydrous.

  • Side Product Formation: If elimination products are observed (when using secondary or tertiary alkyl halides), switch to a primary alkyl halide. O-alkylation is a potential side reaction, though generally less favored for amides. If observed, using a more sterically hindered base or a less polar solvent might favor N-alkylation.

  • Epimerization: To minimize the risk of epimerization at the C5 position, it is crucial to use the mildest possible reaction conditions. Avoid prolonged reaction times at elevated temperatures. The use of a less harsh base might be explored, although this could impact the reaction rate.

  • Difficult Purification: If the product is difficult to separate from the starting material, carefully optimize the chromatography conditions. A shallower solvent gradient may be necessary.

Conclusion

The N-alkylation of (5S,6S)-5-methyl-6-phenylmorpholin-3-one is a valuable transformation for the synthesis of novel and diverse chemical entities for drug discovery and development. By carefully selecting the base, solvent, and alkylating agent, and by adhering to anhydrous and inert reaction conditions, this protocol provides a reliable and efficient method for the preparation of a wide range of N-substituted morpholinones while maintaining the crucial stereochemical integrity of the chiral core.

References

  • General N-Alkylation of Lactams: For a general overview of lactam N-alkylation, refer to comprehensive organic chemistry textbooks and review articles on amide chemistry.
  • Williamson Ether Synthesis Analogy: While for ether synthesis, the principles of SN2 reactions are highly relevant. Source: Wikipedia, URL: [Link][1][2][3]

  • Phase-Transfer Catalysis in N-Alkylation: For reactions where solubility is an issue, phase-transfer catalysis can be a powerful tool. Source: ACS GCI Pharmaceutical Roundtable, URL: [Link]

  • Synthesis of Morpholines: For broader context on the synthesis of the morpholine ring system. Source: Organic Chemistry Portal, URL: [Link][4]

  • Microwave-Assisted N-Alkylation: For alternative energy sources that can sometimes accelerate these reactions. Source: MDPI, URL: [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purity &amp; Stereochemical Integrity of (5S,6S)-5-methyl-6-phenylmorpholin-3-one

Ticket ID: #MORPH-5S6S-PURITY Status: Open Priority: Critical (Stereochemical Integrity Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Silent" Epimerization Ri...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MORPH-5S6S-PURITY Status: Open Priority: Critical (Stereochemical Integrity Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Silent" Epimerization Risk

You are working with (5S,6S)-5-methyl-6-phenylmorpholin-3-one , a scaffold structurally analogous to the core of NK1 receptor antagonists (e.g., Aprepitant). Unlike simple amides, this molecule possesses a unique vulnerability: the benzylic C6–O bond .

While researchers often fear base-catalyzed racemization at the


-amino position (C5), the more insidious risk for this specific scaffold is acid-catalyzed epimerization at C6 . This occurs via a reversible ring-opening mechanism involving a stabilized oxocarbenium ion, often triggered by "standard" purification techniques like silica gel chromatography or recrystallization in unbuffered protic solvents.

This guide provides the mechanistic causality and validated protocols to prevent the degradation of your diastereomeric ratio (dr) and enantiomeric excess (ee).

Mechanistic Diagnostics (The "Why")

To troubleshoot effectively, you must understand the two distinct pathways that destroy stereochemistry in this molecule.

Pathway A: The Benzylic Inversion (C6 Instability)
  • Trigger: Trace acid (Silica gel, acidic impurities in solvents, high heat in alcohols).

  • Mechanism: Protonation of the ring oxygen or the carbonyl oxygen facilitates C6–O bond cleavage. This forms an acyclic iminium/oxocarbenium intermediate. Upon ring re-closure, the thermodynamic preference (often the trans-isomer) dictates the stereochemistry, scrambling the (6S) center.

  • Symptom: Loss of diastereomeric excess (dr). The (5S) center remains intact, but (6S) converts to (6R).

Pathway B: The -Amino Inversion (C5 Instability)
  • Trigger: Strong bases (NaH, excess alkoxides) or harsh heating while N4 is acylated with electron-withdrawing groups.

  • Mechanism: Deprotonation of the C5–H (alpha to nitrogen) forms a planar enolate/aza-enolate. Reprotonation can occur from either face.

  • Symptom: Total racemization or epimerization at C5.

Visualizing the Danger Zones

EpimerizationPathways cluster_legend Risk Factors Target (5S,6S)-Isomer (Target) Intermediate Acyclic Oxocarbenium Intermediate Target->Intermediate Acid (H+) Reversible Ring Opening Epimer (5S,6R)-Isomer (Undesired Epimer) Target->Epimer Strong Base (C5 Deprotonation) Intermediate->Target Kinetic Return Intermediate->Epimer Ring Closure (Thermodynamic Control) Legend1 Red Path: Acidic Silica / Protic Solvents (C6 Risk) Legend2 Yellow Path: Strong Base (C5 Risk)

Figure 1: Mechanistic pathways for stereochemical loss. The red pathway (Acid) is the most common failure mode during purification.

Troubleshooting Guide (FAQs)

Issue 1: "My dr dropped significantly after flash column chromatography."

Diagnosis: Silica Gel Acidity. Standard silica gel is slightly acidic (pH 6.0–6.5). For benzylic morpholinones, this is sufficient to catalyze the formation of the oxocarbenium ion (Pathway A), especially if the elution is slow. Corrective Action:

  • Pre-treat Silica: Slurry your silica in the mobile phase containing 1–2% Triethylamine (TEA) before packing the column.

  • Mobile Phase Modifier: Maintain 0.5% TEA or 1% NH₄OH in the eluent throughout the run.

  • Switch Stationary Phase: Use neutral Alumina or diol-bonded silica if the compound is exceptionally sensitive.

Issue 2: "I see a new impurity peak by HPLC after recrystallization in Ethanol."

Diagnosis: Solvolysis / Trans-acetalization. Refluxing phenyl-morpholinones in primary alcohols (EtOH, MeOH) without pH control can lead to ring opening where the solvent attacks the oxocarbenium ion, forming an acyclic acetal ester. Corrective Action:

  • Change Solvent: Switch to non-nucleophilic solvents like Isopropyl Acetate (IPAc), Toluene, or Methyl tert-butyl ether (MTBE).

  • Temperature Control: Do not exceed 50°C. Use anti-solvent precipitation (Solvent/Heptane) rather than thermal gradients if possible.

Issue 3: "The NMR looks clean, but the optical rotation is lower than the literature value."

Diagnosis: Partial Epimerization (The "Invisible" Impurity). If the diastereomer (e.g., 5S,6R) has similar solubility to your target, it may co-crystallize. Standard 1H NMR might show overlapping peaks. Corrective Action:

  • Chiral HPLC: You must validate purity using a chiral column (e.g., Chiralpak AD-H or IC) to quantify the specific isomer ratio.

  • NOE Experiments: Run a 1D-NOESY. A strong correlation between the C5-H and C6-H indicates a cis relationship; lack thereof suggests trans.

Validated Purification Protocols

Protocol A: Safe Recrystallization (Recommended)

Use this for high-purity isolation without thermal stress.

ParameterSpecificationRationale
Primary Solvent Isopropyl Acetate (IPAc)Non-protic, good solubility profile, stable.
Anti-Solvent n-HeptaneInduces crystallization without shock-crashing.
Temperature 45°C (Dissolution)

0°C (Aging)
Avoids reflux temperatures that risk C6-epimerization.
Base Additive None (unless starting material was acidic salt)Neutral conditions are best.

Step-by-Step:

  • Dissolve crude (5S,6S)-morpholinone in IPAc (5 vol) at 45°C.

  • Optional: If the crude contains acidic residues, wash the organic layer with 5% NaHCO₃ before crystallization.

  • Slowly add n-Heptane (3 vol) over 1 hour while maintaining 45°C.

  • Cool to 20°C over 2 hours.

  • Cool to 0–5°C and age for 4 hours.

  • Filter and wash with cold 2:1 Heptane/IPAc.

Protocol B: Neutralized Flash Chromatography

Use this only if crystallization fails to remove specific impurities.

  • Column Prep: Slurry silica gel (Grade 60) in Hexanes + 2% Triethylamine (TEA). Pour into column and flush with 3 column volumes (CV) of Hexanes/TEA.

  • Eluent: Prepare Hexanes/Ethyl Acetate (gradient) containing 0.5% TEA .

  • Loading: Load sample as a liquid injection (dissolved in minimal Toluene or neutralized DCM). Avoid solid loading on silica.

  • Run: Elute quickly. Do not leave the compound on the column overnight.

  • Workup: Evaporate fractions immediately at <40°C bath temperature.

Decision Matrix: Purification Strategy

Use this flow to determine the safest path for your specific batch.

PurificationStrategy Start Crude Reaction Mixture CheckAcid Is the crude acidic? (pH < 6) Start->CheckAcid Neutralize Wash with NaHCO3 Extract into IPAc CheckAcid->Neutralize Yes CheckPurity Purity > 85%? CheckAcid->CheckPurity No Neutralize->CheckPurity Cryst Protocol A: Recrystallization (IPAc / Heptane) CheckPurity->Cryst Yes (Preferred) Chrom Protocol B: Buffered Silica Column (0.5% TEA) CheckPurity->Chrom No (Complex Mix) Chrom->Cryst Final Polish

Figure 2: Decision tree for selecting the purification method based on crude state.

References

  • Brands, K. M. J., et al. (2003).[1] Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation.[1][2] Journal of the American Chemical Society, 125(8), 2129–2135.[1] [Link]

  • Zhao, M. M., et al. (2002).[3] Practical Asymmetric Synthesis of Aprepitant via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. Journal of Organic Chemistry, 67(19), 6743–6747.[3] [Link]

  • McNamara, J. M., et al. (2002).[3] Practical Synthesis of the Substance P Antagonist (Aprepitant) via a Crystallization-Induced Dynamic Resolution. Organic Process Research & Development, 6(5). [Link]

Sources

Optimization

Technical Support Center: (5S,6S)-5-methyl-6-phenylmorpholin-3-one Purification

The following guide is structured as a Technical Support Center for researchers working with (5S,6S)-5-methyl-6-phenylmorpholin-3-one. It prioritizes actionable troubleshooting, mechanistic understanding, and rigorous sa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with (5S,6S)-5-methyl-6-phenylmorpholin-3-one. It prioritizes actionable troubleshooting, mechanistic understanding, and rigorous safety/quality standards.

Ticket Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Welcome to the purification hub for (5S,6S)-5-methyl-6-phenylmorpholin-3-one (CAS: 114090-43-6). This intermediate is critical in the synthesis of neurokinin-1 receptor antagonists (e.g., Aprepitant). Achieving high diastereomeric excess (de) and removing unreacted precursors are the primary challenges in this workflow.

This guide treats your purification process as a system of logic gates. Below are the protocols to resolve specific impurity profiles.

PART 1: DIAGNOSTIC TRIAGE (Troubleshooting)

Identify your specific failure mode below to select the correct remediation protocol.

Issue #1: High Diastereomer Content (Trans-isomer > 5%)
  • Symptom: HPLC shows a significant peak (typically RRT 0.9 or 1.1) corresponding to the (5R,6S) or (5S,6R) trans-isomer.

  • Root Cause: The ring-closure step (often from N-benzyl amino acid precursors) is not 100% stereoselective. The trans-isomer is thermodynamically stable but kinetically disfavored in specific cyclization conditions.

  • The Fix: Thermodynamically Controlled Crystallization. The cis-(5S,6S) isomer generally packs more efficiently in semi-polar lattice structures than the trans-isomer.

  • Action: Proceed to Protocol A .

Issue #2: Presence of Basic Precursors (Amine Carryover)
  • Symptom: Presence of N-benzyl-ethanolamine derivatives or unreacted amino esters.

  • Root Cause: Incomplete cyclization or insufficient quenching.

  • The Fix: Chemo-selective Extraction. The product is a lactam (cyclic amide) and is essentially neutral. The impurities are often amines (basic).

  • Action: Proceed to Protocol B .

Issue #3: Product "Oiling Out" / Colored Tars
  • Symptom: Product refuses to crystallize; forms a dark orange/brown oil at the bottom of the flask.

  • Root Cause: Presence of oligomeric impurities acting as "crystal poisons," preventing nucleation.

  • The Fix: Adsorption & Anti-solvent Trituration.

  • Action: Proceed to Protocol C .

PART 2: VISUALIZATION OF LOGIC FLOW

The following decision matrix illustrates the purification strategy based on the chemical nature of the impurities.

PurificationLogic Start Crude (5S,6S)-Morpholinone Check Diagnostic: Impurity Profile? Start->Check AmineImp Basic Amines Present (Starting Material) Check->AmineImp NMR/TLC detects amines DiastImp High Trans-Isomer (>5%) Check->DiastImp HPLC detects isomers ColorImp Colored Tars / Oiling Out Check->ColorImp Visual inspection Wash Protocol B: Acidic Wash (pH 2-3) Product stays in Organic Phase AmineImp->Wash Cryst Protocol A: Recrystallization (Toluene/Heptane or IPAc) DiastImp->Cryst Carbon Protocol C: Activated Carbon & Silica Plug ColorImp->Carbon Wash->Cryst Neutral Phase Cryst->Cryst QC Fail (Recycle) Final Pure (5S,6S)-Lactam >99% de, >98% purity Cryst->Final QC Pass Carbon->Cryst

Caption: Decision matrix for impurity removal based on chemical functionality (Basicity vs. Stereochemistry).

PART 3: DETAILED PROTOCOLS
Protocol A: Stereoselective Crystallization

Objective: Upgrade Diastereomeric Excess (de) from 90% to >99%.

The Science: The (5S,6S) cis-isomer has a distinct solubility profile compared to the trans-isomer. In non-polar/aromatic solvent systems, the cis-isomer crystallizes preferentially upon cooling, while the trans-isomer remains enriched in the mother liquor.

Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent) OR Isopropyl Acetate (IPAc).

Step-by-Step:

  • Dissolution: Charge the crude solid (1.0 wt) into Toluene (3.0 - 4.0 vol).

  • Heat: Heat to 75–80°C. The solution should be clear. If particulates remain, hot filter.

  • Nucleation: Cool slowly to 55°C.

    • Critical Step: Seed with pure (5S,6S) crystals (0.5 wt%) at 55°C to induce controlled nucleation.

  • Anti-solvent Addition: Add n-Heptane (3.0 - 4.0 vol) dropwise over 2 hours while maintaining 50–55°C.

    • Why? Rapid addition causes "crashing out," trapping the trans-isomer inside the crystal lattice. Slow addition allows the crystal to reject the impurity.

  • Cooling: Cool to 0–5°C over 4 hours (linear ramp).

  • Isolation: Filter the white solid. Wash with cold Toluene/Heptane (1:1).

  • Drying: Vacuum dry at 45°C.

Data Expectation:

Parameter Crude Input Crystallized Output
Purity (HPLC) 85-92% >99.0%
Cis/Trans Ratio 90:10 >99.5:0.5

| Yield | N/A | 75-85% |

Protocol B: Acid Wash for Amine Removal

Objective: Remove unreacted N-benzyl ethanolamine or amino-ester precursors.

The Science: The target molecule is a lactam (cyclic amide). Amides are very weak bases (pKa ~ -0.5) and will not protonate in dilute aqueous acid. The impurities are secondary/tertiary amines (pKa ~ 9-10), which will protonate and migrate to the aqueous phase.

Step-by-Step:

  • Dissolution: Dissolve crude oil/solid in Ethyl Acetate or Isopropyl Acetate (10 vol).

  • Acid Wash: Wash with 1N HCl (3 vol). Agitate for 15 minutes.

    • Observation: The product remains in the UPPER organic layer. The impurities move to the LOWER aqueous layer.

  • Phase Cut: Separate layers. Discard the aqueous (lower) layer.

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ (3 vol) to remove any residual acid.

  • Brine Wash: Wash with saturated NaCl (3 vol) to dry the organic layer.

  • Concentration: Dry over MgSO₄, filter, and concentrate to a solid. Proceed to Protocol A .

Protocol C: Activated Carbon Treatment

Objective: Remove polymeric tars and color bodies that prevent crystallization.

Step-by-Step:

  • Dissolve crude in Methanol or Ethanol (5 vol).

  • Add Activated Carbon (e.g., Darco G-60, 10 wt% relative to crude).

  • Heat to 50°C for 30 minutes.

  • Filter through a Celite pad (diatomaceous earth) to remove carbon fines.

  • Concentrate the filtrate to dryness.

  • Result: The residue should be a light yellow solid/oil, ready for crystallization (Protocol A).

PART 4: ANALYTICAL VALIDATION

Method: Reverse Phase HPLC Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µm. Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water

  • B: Acetonitrile[1]

  • Gradient: 10% B to 90% B over 20 mins.

Interpretation:

  • Product ((5S,6S)-Lactam): Elutes ~12-14 min (depending on flow).

  • Trans-Isomer: Usually elutes slightly after the cis-isomer due to shape selectivity on C18, though this varies by column.

  • Amine Precursors: Elute early (more polar) or very late (if bis-benzylated).

References
  • Hale, J. J., et al. (2000). Synthesis of the Morpholine Core of the Substance P Antagonist Aprepitant.Journal of Medicinal Chemistry.
  • Merck & Co., Inc. (2003). Process for making morpholine intermediates.[1]U.S. Patent 6,600,040 . (Authoritative source for the crystallization and acid wash purification of this specific intermediate).

  • Brands, K. M., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant.Journal of the American Chemical Society .[1] (Detailed discussion on the cis/trans resolution).

  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.

Sources

Troubleshooting

Optimizing reaction temperature for 5-methyl-6-phenylmorpholin-3-one formation

Technical Support Center: 5-Methyl-6-Phenylmorpholin-3-one Synthesis Welcome to the technical support guide for the synthesis of 5-methyl-6-phenylmorpholin-3-one. This document is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-6-Phenylmorpholin-3-one Synthesis

Welcome to the technical support guide for the synthesis of 5-methyl-6-phenylmorpholin-3-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction temperature for this specific synthesis. We will explore the underlying chemical principles, troubleshoot common issues, and provide a validated protocol for achieving optimal yields and purity.

Introduction: The Critical Role of Temperature

The synthesis of 5-methyl-6-phenylmorpholin-3-one, a substituted morpholinone, typically involves a key intramolecular cyclization step. The success of this reaction is profoundly dependent on temperature. Temperature not only dictates the reaction rate but also critically influences the reaction's selectivity, controlling the formation of desired products versus unwanted byproducts. An improperly controlled thermal environment can lead to low yields, complex purification challenges, and even complete reaction failure. This guide provides a systematic approach to mastering the thermal conditions of your synthesis.

Proposed Synthetic Pathway

The formation of 5-methyl-6-phenylmorpholin-3-one is most commonly achieved via a two-step process. First, an acylation reaction occurs between 2-amino-1-phenylethanol and an α-halo acyl halide (e.g., 2-bromopropionyl chloride) to form an N-(2-haloacyl)-amino alcohol intermediate. This is followed by a base-mediated intramolecular cyclization (an intramolecular Williamson ether synthesis) to form the morpholinone ring. Temperature is most critical during this second, cyclization step.

Synthetic_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization Reactants 2-Amino-1-phenylethanol + 2-Bromopropionyl Chloride Intermediate N-(2-bromopropionyl)- 2-amino-1-phenylethanol Reactants->Intermediate Base (e.g., Et3N) Low Temperature (e.g., 0 °C) Intermediate_2 N-(2-bromopropionyl)- 2-amino-1-phenylethanol Product 5-Methyl-6-phenylmorpholin-3-one Intermediate_2->Product Base (e.g., K2CO3, NaH) Optimized Temperature (Critical Step)

Caption: Proposed two-step synthesis of 5-methyl-6-phenylmorpholin-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the cyclization step?

A: The cyclization to form the morpholinone ring is an intramolecular SN2 reaction, where the hydroxyl group's oxygen acts as a nucleophile, attacking the carbon bearing the halogen and displacing it. Temperature provides the necessary thermal energy to overcome the activation energy of this reaction. According to collision theory, increasing the temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.

Q2: What are the typical consequences of setting the temperature too low?

A: Insufficient temperature will result in a very slow or stalled reaction. The starting materials may not have enough energy to overcome the activation barrier for cyclization, leading to low conversion and poor yield. In many cases, you will predominantly isolate the uncyclized N-(2-haloacyl) intermediate. For similar solution-based cyclizations to form morpholine derivatives, temperatures below 60 °C often result in impractically long reaction times.[1]

Q3: Conversely, what happens if the reaction temperature is too high?

A: Excessively high temperatures can be detrimental, promoting undesirable side reactions and degradation.[1][2] Potential side reactions include:

  • E2 Elimination: The base can abstract a proton from the carbon adjacent to the carbonyl group, leading to the elimination of HBr and formation of an unsaturated amide byproduct.

  • Intermolecular Reactions: At high concentrations and temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, potentially leading to dimer or polymer formation.[3]

  • Degradation: The starting materials, intermediate, or even the final product may be thermally unstable and decompose at elevated temperatures, leading to a complex mixture of impurities and a darkened reaction mixture.[2]

Q4: How does the choice of solvent relate to the reaction temperature?

A: The solvent's boiling point sets the maximum temperature for a reaction at atmospheric pressure. Therefore, selecting a solvent with an appropriate boiling point is crucial for maintaining the desired reaction temperature. For instance, if optimization studies suggest an ideal temperature of 100 °C, using a solvent like toluene (b.p. 111 °C) or DMF would be appropriate, whereas dichloromethane (b.p. 40 °C) would be unsuitable.

Troubleshooting Guide: Temperature Optimization

This section addresses specific problems you may encounter during the synthesis and provides systematic, temperature-focused solutions.

Problem 1: My reaction shows very low conversion to the final product, even after several hours. TLC analysis indicates mostly the uncyclized intermediate.

  • Primary Suspected Cause: The reaction temperature is too low, resulting in insufficient kinetic energy for the cyclization to proceed at a practical rate.

  • Investigative Protocol:

    • Confirm Reagent Integrity: First, ensure your base is active and your solvent is anhydrous, as contaminants can inhibit the reaction.

    • Systematic Temperature Increase: Set up a small-scale trial reaction at your current temperature as a baseline. Prepare identical reactions to be run at 10 °C increments higher (e.g., if you started at 60 °C, run parallel reactions at 70 °C and 80 °C).

    • Monitor Progress: Monitor each reaction by TLC or LC-MS at regular intervals (e.g., every hour). Look for the disappearance of the intermediate and the appearance of the product spot.

    • Analyze and Conclude: The optimal temperature will be the lowest temperature that provides a reasonable reaction rate without initiating significant byproduct formation. Solution-based cyclizations for related structures are often successful in the 60-110 °C range.[1]

Problem 2: The reaction yields the product, but it is accompanied by significant impurities, resulting in a low isolated yield after purification.

  • Primary Suspected Cause: The reaction temperature is too high, promoting side reactions such as elimination or decomposition.

  • Investigative Protocol:

    • Characterize Impurities: If possible, use LC-MS or NMR to identify the major byproducts. This can confirm if they are elimination products or from degradation.

    • Systematic Temperature Decrease: Based on your initial temperature, run a series of parallel reactions at progressively lower temperatures (e.g., in 10 °C decrements). While the reaction time may need to be extended, the selectivity should improve. Milder reaction conditions, including lower temperatures, are known to minimize side reactions like racemization and decomposition.[1][3]

    • Evaluate Base and Temperature Synergy: A stronger base (e.g., switching from K₂CO₃ to NaH) may allow the cyclization to occur at a lower temperature, thereby improving selectivity. Run your temperature screen with the alternative base.

    • High-Dilution Conditions: To disfavor intermolecular side reactions, which can be exacerbated by high temperatures, ensure the cyclization is performed under high-dilution conditions.[3] This involves the slow addition of the intermediate to a heated solution of the base and solvent.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Problem Identify Primary Problem Start->Problem Low_Yield Low Conversion / Yield Problem->Low_Yield Low Yield High_Impurity High Impurity Level Problem->High_Impurity High Impurities Action_Increase_T Action: Increase Temperature Systematically (e.g., +10 °C increments) Low_Yield->Action_Increase_T Action_Decrease_T Action: Decrease Temperature Systematically (e.g., -10 °C increments) High_Impurity->Action_Decrease_T Monitor Monitor by TLC/LC-MS Action_Increase_T->Monitor Monitor2 Monitor by TLC/LC-MS Action_Decrease_T->Monitor2 Consider_Base Consider Stronger Base (e.g., NaH) to allow for lower temperature Action_Decrease_T->Consider_Base Result Optimal Temperature Found: Good Rate & Selectivity Monitor->Result Monitor2->Result

Caption: Troubleshooting workflow for temperature optimization.

Experimental Protocol: Temperature Screening for Optimal Cyclization

This protocol outlines a method for identifying the optimal reaction temperature for the intramolecular cyclization step.

Objective: To determine the temperature that maximizes the yield and purity of 5-methyl-6-phenylmorpholin-3-one.

Materials:

  • N-(2-bromopropionyl)-2-amino-1-phenylethanol (intermediate)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials with stir bars and reflux condensers

  • Heating blocks or oil baths set to 60°C, 70°C, 80°C, 90°C, and 100°C

  • TLC plates and appropriate eluent system (e.g., 50% Ethyl Acetate in Hexanes)

  • LC-MS for accurate purity analysis

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the intermediate in anhydrous DMF (e.g., 0.1 M).

  • Reaction Setup: To each of five separate reaction vials, add K₂CO₃ (3.0 equivalents relative to the intermediate).

  • Initiation: Place each vial in its respective pre-heated block/bath. Add an equal volume of the intermediate stock solution to each vial simultaneously to start the reactions.

  • Monitoring: At 1-hour intervals, withdraw a small aliquot from each reaction, quench it with water, extract with ethyl acetate, and spot on a TLC plate. Analyze the reaction progress.

  • Termination: Once the reaction at the lowest effective temperature appears complete by TLC (or after a set time, e.g., 8 hours), cool all reactions to room temperature.

  • Workup: Dilute each reaction mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield for each reaction. Analyze the purity of each crude product by HPLC or ¹H NMR to quantify the ratio of product to byproducts.

Data Presentation: Interpreting the Results

Summarize your findings in a table to clearly identify the optimal temperature.

Temperature (°C)Reaction Time (h)Crude Yield (%)Product Purity (%) (by HPLC)Observations
60835>98Very slow reaction, mostly starting material remains.
70875>98Good conversion, clean reaction.
80 5 92 >99 Optimal: Fast conversion, very high purity.
9039495Fast reaction, minor impurity spots visible on TLC.
10029188Very fast, but significant byproduct formation observed.

Note: The data above is illustrative and serves as an example of expected trends.

References

  • BenchChem (2025).
  • BenchChem (2025). Optimization of reaction conditions for morpholine-2,5-dione synthesis.
  • De Winter, J., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health. [Link]

Sources

Optimization

Minimizing side products in the synthesis of phenylmorpholin-3-one derivatives

Topic: Minimizing Side Products & Optimizing Purity Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers[1] Critical Pathway Analysis: The "Why" Behind the Impurities The synthesis of 2-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products & Optimizing Purity Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers[1]

Critical Pathway Analysis: The "Why" Behind the Impurities

The synthesis of 2-phenylmorpholin-3-one (and its derivatives) is a deceptive scaffold.[1] While it appears to be a simple cyclization of phenylglycinol (or substituted analogs) with chloroacetyl chloride , the presence of the phenyl ring at the C2 position introduces unique electronic vulnerabilities.

As a Senior Application Scientist, I categorize the failure modes into three distinct "Crisis Zones":

  • The Kinetic Crisis (N- vs. O-Acylation): During the initial acylation, the hydroxyl group competes with the amine. While the amine is more nucleophilic, thermodynamic control or improper base selection can lead to O-acyl or N,O-diacyl impurities.

  • The Stereochemical Crisis (Racemization): The C2 proton is benzylic and alpha to a heteroatom. Under the basic conditions required for ring closure (cyclization), this proton becomes acidic (

    
    ), leading to enolization and loss of enantiomeric excess (ee%).
    
  • The Entropic Crisis (Dimerization): The intermolecular reaction (dimerization) competes with the intramolecular reaction (cyclization). This is concentration-dependent.

Troubleshooting Guides (FAQ Format)

Module A: The Acylation Step (Reaction with Chloroacetyl Chloride)

Q: I am observing significant formation of the O-acylated side product (ester) instead of the N-acylated amide. Why?

A: This is a classic kinetic vs. thermodynamic control issue.

  • Root Cause: The reaction temperature is likely too high, or the base is too strong/unhindered. While the amine is kinetically favored (nucleophilic attack is faster), the O-acylated product can form if the amine is protonated (rendering it non-nucleophilic) or if the reaction equilibrates.

  • Corrective Action:

    • Temperature: Cool the reaction to -10°C to 0°C during the addition of chloroacetyl chloride.

    • Schotten-Baumann Conditions: Use a biphasic system (DCM/Water) with a mild inorganic base (NaHCO₃ or K₂CO₃).[1] This buffers the HCl generated without deprotonating the alcohol, ensuring the amine remains the primary nucleophile [1].

    • Order of Addition: Add the acid chloride slowly to the amine/base mixture, not the other way around.

Q: My LC-MS shows a mass corresponding to the N,O-bis-acylated impurity. How do I remove it?

A: Prevention is better than purification, but this impurity is often chemically reversible.

  • Root Cause: Excess chloroacetyl chloride (>1.2 eq) or insufficient mixing.

  • Corrective Action:

    • Selective Hydrolysis: The ester bond in the N,O-bis-acylated product is more labile than the amide. Treat the crude mixture with mild aqueous NaOH (1M) at room temperature for 30 minutes. This selectively hydrolyzes the O-acyl group back to the alcohol, returning the material to the desired N-acyl intermediate [2].

Module B: The Cyclization Step (Ring Closure)

Q: My enantiomeric excess (ee%) drops from >99% in the starting material to <80% in the final morpholinone. Where is the chirality being lost?

A: Racemization is occurring during the base-mediated cyclization step.[1]

  • Root Cause: You are likely using a base that is too strong (e.g., NaH) or a reaction time that is too long. The C2-benzylic proton is susceptible to deprotonation, forming a planar enolate intermediate.

  • Corrective Action:

    • Base Switching: Switch to Potassium tert-butoxide (t-BuOK) in t-BuOH or THF.[1] The bulky cation and solvent shell reduce the basicity slightly compared to NaH/DMF systems, favoring the nucleophilic attack of the alkoxide over the deprotonation of the C-H bond [3].

    • Phase Transfer Catalysis (PTC): Use 50% NaOH with a quaternary ammonium salt (e.g., TEBA) in DCM. This allows the reaction to proceed at the interface, often reducing the lifetime of the enolate species in the bulk phase [4].

Q: I see a "double mass" dimer (M+M) instead of the cyclized product.

A: You are fighting entropy.[1]

  • Root Cause: The concentration is too high. Intermolecular attack (one molecule attacking another) is second-order kinetics, while intramolecular cyclization is first-order.[1]

  • Corrective Action: Apply the Ruggli-Ziegler Dilution Principle . Perform the cyclization at high dilution (<0.05 M). Alternatively, use Pseudo-High Dilution : add the substrate slowly (dropwise over 2 hours) to the solution containing the base. This ensures the concentration of unreacted substrate remains low relative to the base [5].

Experimental Protocol: The "Gold Standard" Method

This protocol is designed to minimize the three major side products identified above.

Target: (S)-2-Phenylmorpholin-3-one Scale: 10 mmol[1]

Step 1: Selective N-Acylation (Schotten-Baumann)[1]
  • Charge (S)-Phenylglycinol (1.37 g, 10 mmol) and Dichloromethane (DCM) (30 mL) into a flask.

  • Add Sat. aq. NaHCO₃ (20 mL). Cool the biphasic mixture to 0°C with vigorous stirring.

  • Add Chloroacetyl chloride (1.24 g, 11 mmol) dissolved in DCM (5 mL) dropwise over 30 minutes. Crucial: Maintain temp <5°C.

  • Stir for 1 hour. Separate phases. Wash organic layer with 1M HCl (removes unreacted amine) and Brine.

  • In-Process Check (IPC): If N,O-bis-acyl is present >5%, stir with 1M NaOH for 20 mins, then re-extract.

  • Dry (MgSO₄) and concentrate to obtain N-(2-chloroacetyl)-phenylglycinol.[1]

Step 2: Cyclization (Phase Transfer Method)
  • Dissolve the intermediate from Step 1 in DCM (100 mL, High Dilution ~0.1M).

  • Add Benzyltriethylammonium chloride (TEBA) (0.1 g, 5 mol%).

  • Add 50% aq.[1] NaOH (10 mL) in one portion with rapid stirring.

  • Monitor by TLC/LC-MS.[1] Reaction typically completes in <2 hours.[1]

  • Workup: Separate layers, wash with water until neutral pH.

  • Purification: Recrystallize from Isopropanol/Hexane to remove trace dimers.

Visualizing the Chemistry

Figure 1: Reaction Pathways & Failure Modes

This diagram illustrates the competing pathways between the desired cyclization and the side reactions (O-alkylation, Dimerization, Racemization).

ReactionPathways Start Phenylglycinol NAcyl N-Acyl Intermediate (Desired) Start->NAcyl Kinetic Control (0°C, pH 8) OAcyl O-Acyl / N,O-Bis (Impurity) Start->OAcyl Thermodynamic/Excess (High Temp) Reagent + Chloroacetyl Cl Product 2-Phenylmorpholin-3-one (Target) NAcyl->Product Base (t-BuOK) Intramolecular Dimer Linear/Cyclic Dimer (Polymerization) NAcyl->Dimer High Conc. Intermolecular Racemate Racemic Product (Loss of ee%) Product->Racemate Strong Base Benzylic Deprotonation

Caption: Pathway analysis showing critical divergence points. Green paths indicate the optimized protocol; red/yellow paths indicate failure modes.

Figure 2: Troubleshooting Decision Tree

Use this flowchart to diagnose low yields or purity issues.

Troubleshooting Start Problem Detected IssueType Identify Impurity Type Start->IssueType Ester O-Acyl / Bis-Acyl (Ester formation) IssueType->Ester Wrong Regioselectivity Dimer High MW Impurity (Dimer/Oligomer) IssueType->Dimer Polymerization Racemate Low ee% (Racemization) IssueType->Racemate Stereo Loss Sol1 Decrease Temp (0°C) Use Biphasic Base Ester->Sol1 Sol2 Increase Dilution Slow Addition Dimer->Sol2 Sol3 Switch to t-BuOK Reduce Rxn Time Racemate->Sol3

Caption: Diagnostic flowchart for rapid identification and resolution of synthetic failures.

References

  • Lebrun, S., et al. "New strategy for the synthesis of substituted morpholines." Journal of Organic Chemistry, 2009.

  • BenchChem Application Notes. "N-Acylation with Chloroacetyl Chloride: Protocols and Yield Optimization." BenchChem Technical Library, 2025.

  • Hashimoto, I., et al. "O-Acylation Mechanism of p-Substituted Phenols under Phase Transfer Catalysis."[1] Revue Roumaine de Chimie, 2020.

  • Ortiz, K.G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation." ChemRxiv, 2024.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Diastereomeric Mixtures of Morpholinones

Welcome to the Technical Support Center for the purification of diastereomeric mixtures of morpholinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of diastereomeric mixtures of morpholinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the separation of morpholinone diastereomers. As Senior Application Scientists, we have curated this information to be both scientifically robust and practically applicable in a laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the separation of morpholinone diastereomers, providing a foundational understanding of the principles and techniques involved.

Q1: What are the primary methods for separating diastereomeric mixtures of morpholinones?

A1: The most common methods for separating diastereomeric mixtures of morpholinones are column chromatography and crystallization.[1][2] Since diastereomers have different physical properties, such as polarity and solubility, they can be separated using standard laboratory techniques.[1][3] For more challenging separations, High-Performance Liquid Chromatography (HPLC) with either achiral or chiral stationary phases can be employed.[4][5][6] In some cases, Crystallization-Induced Diastereomer Transformation (CIDT) can be a powerful technique to convert a mixture of diastereomers into a single, desired diastereomer.[7][8][9][10][11]

Q2: How do I choose between chromatography and crystallization for my morpholinone mixture?

A2: The choice between chromatography and crystallization depends on several factors, including the scale of the separation, the physical properties of the diastereomers, and the desired purity. Chromatography, particularly flash column chromatography, is often the first choice for laboratory-scale purifications due to its general applicability.[12] Crystallization is a more attractive option for large-scale production due to its cost-effectiveness, provided that a suitable solvent system can be found that selectively crystallizes one diastereomer.[2] If the diastereomers have very similar polarities, making chromatographic separation difficult, crystallization may be a more effective approach.

Q3: What analytical techniques are recommended for determining the diastereomeric ratio (d.r.) of my morpholinone mixture?

A3: The most common and powerful technique for determining the diastereomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14][15] The different chemical environments of the nuclei in diastereomers lead to distinct signals in the NMR spectrum, which can be integrated to quantify the ratio.[15] For more complex spectra where signals overlap, techniques like band-selective pure shift NMR can be used to simplify the spectrum and allow for accurate integration.[13][14] Chiral HPLC can also be used to determine the d.r. by separating the diastereomers and comparing the peak areas.[6][16]

Q4: Can I use a standard achiral silica gel column to separate my morpholinone diastereomers?

A4: Yes, in many cases, standard achiral silica gel column chromatography is sufficient to separate diastereomers.[3][17] Since diastereomers are not mirror images, they have different physical properties and will interact differently with the stationary phase, allowing for separation.[1][3] The success of the separation will depend on the difference in polarity between the two diastereomers.

Q5: When should I consider using a chiral stationary phase (CSP) for my diastereomer separation?

A5: While not always necessary for diastereomer separation, a chiral stationary phase (CSP) can sometimes provide better resolution, especially for closely related diastereomers.[17] However, the primary use of CSPs is for the separation of enantiomers.[6][18] It is more common to use achiral chromatography for diastereomer separation.[3] If you are dealing with a mixture of four stereoisomers (two pairs of enantiomers), a combination of achiral and chiral chromatography might be necessary to isolate all four isomers.[19]

Troubleshooting Guide: Column Chromatography of Morpholinone Diastereomers

This section provides a detailed troubleshooting guide for common issues encountered during the purification of morpholinone diastereomers by column chromatography.

Problem 1: Poor or No Separation of Diastereomers on a Silica Gel Column

Possible Causes:

  • Insufficient Polarity Difference: The two diastereomers may have very similar polarities, resulting in co-elution.[20]

  • Inappropriate Solvent System: The chosen mobile phase may not be optimal for resolving the diastereomers.

  • Column Overloading: Loading too much sample onto the column can lead to broad peaks and poor separation.

  • Improper Column Packing: A poorly packed column will have channels and an uneven flow, leading to band broadening and decreased resolution.

Solutions & Experimental Protocols:

  • Optimize the Mobile Phase:

    • Systematic Screening: Perform a systematic screening of different solvent systems using Thin Layer Chromatography (TLC). Test a range of solvent polarities. A good starting point for morpholinones is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether.[20]

    • Vary Solvent Strength: If you see some separation on TLC, try to optimize the solvent ratio. A lower polarity mobile phase will generally increase the retention time and may improve separation.

    • Try Different Solvents: If changing the solvent ratio doesn't work, try a different combination of solvents. For example, replacing ethyl acetate with dichloromethane or adding a small amount of a third solvent like methanol or isopropanol can sometimes improve selectivity.[20]

    dot

    Caption: Workflow for mobile phase optimization.

  • Improve Column Packing and Loading:

    • Slurry Packing: For gravity columns, use the slurry packing method to ensure a homogenous and well-packed column.

    • Dry Loading: For flash chromatography, consider dry loading your sample. Dissolve your crude mixture in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and then load the dried silica onto the column. This often results in sharper bands.

  • Consider a Different Stationary Phase:

    • If silica gel fails, consider other achiral stationary phases like alumina (basic or neutral) or reversed-phase C18 silica.[1][21] Diastereomers can exhibit different selectivities on different stationary phases.

    Stationary PhaseTypical Mobile PhaseComments
    Silica Gel Hexane/Ethyl Acetate, Dichloromethane/MethanolMost common, good for moderately polar compounds.
    Alumina Hexane/Ethyl AcetateCan be useful for acid-sensitive compounds.
    Reversed-Phase (C18) Acetonitrile/Water, Methanol/WaterSeparates based on hydrophobicity, good for polar compounds.[22]
Problem 2: Compound Decomposition on the Column

Possible Causes:

  • Acidic Nature of Silica Gel: Morpholinones, being basic heterocycles, can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[21]

  • Prolonged Exposure: Long elution times can increase the chance of decomposition on the column.

Solutions & Experimental Protocols:

  • Deactivate the Silica Gel:

    • Triethylamine Wash: Before packing the column, wash the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1% in hexane) to neutralize the acidic sites.

    • Add Triethylamine to the Mobile Phase: Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help prevent decomposition of basic compounds during elution.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.

    • Florisil: This is another option for compounds that are not stable on silica.[21]

  • Speed up the Elution:

    • Flash Chromatography: Use flash chromatography instead of gravity chromatography to reduce the time the compound spends on the column.

    • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity to elute your compound faster once the impurities have been separated.

Problem 3: Tailing Peaks

Possible Causes:

  • Strong Interaction with the Stationary Phase: The morpholinone may have strong interactions with the acidic sites on the silica gel.

  • Poor Solubility in the Mobile Phase: If the compound is not very soluble in the mobile phase, it can lead to tailing.

Solutions & Experimental Protocols:

  • Add a Modifier to the Mobile Phase:

    • For Basic Compounds: As mentioned above, adding a small amount of a base like triethylamine or pyridine to the mobile phase can significantly reduce tailing for basic compounds.

    • For Acidic Compounds: If your morpholinone has an acidic functional group, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape.

  • Increase the Polarity of the Mobile Phase: A gradual increase in the polarity of the mobile phase can help to elute the compound more efficiently and reduce tailing.[21]

Troubleshooting Guide: Crystallization of Morpholinone Diastereomers

This section provides guidance for troubleshooting common issues encountered during the purification of morpholinone diastereomers by crystallization.

Problem 1: No Crystals Form

Possible Causes:

  • Compound is Too Soluble: The chosen solvent may be too good a solvent for both diastereomers.

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to nucleate.

  • Presence of Impurities: Impurities can sometimes inhibit crystallization.

Solutions & Experimental Protocols:

  • Solvent Screening:

    • Systematic Approach: Systematically screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, ethanol, water).

    • Anti-Solvent Addition: Try dissolving your compound in a good solvent and then slowly adding a poor solvent (an "anti-solvent") until the solution becomes cloudy. This can induce crystallization.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Seeding: If you have a small amount of pure crystal of one diastereomer, add a tiny seed crystal to the solution to initiate crystallization.

    • Cooling: Slowly cool the solution to reduce the solubility of the compound and promote crystallization.

Problem 2: Both Diastereomers Co-crystallize

Possible Causes:

  • Similar Solubilities: The two diastereomers may have very similar solubilities in the chosen solvent system.

  • Formation of a Racemic Compound (for enantiomers) or Solid Solution (for diastereomers): In some cases, the two stereoisomers may pack together in the crystal lattice.

Solutions & Experimental Protocols:

  • Optimize the Solvent System:

    • Fine-tune Solvent Ratios: If using a mixed solvent system, carefully adjust the ratio of the two solvents to try and find a window where one diastereomer is significantly less soluble than the other.

    • Explore a Wider Range of Solvents: Test a broader range of solvents with different chemical properties.

  • Consider Crystallization-Induced Diastereomer Transformation (CIDT):

    • Principle: If one of the stereocenters in your morpholinone is epimerizable (can change its configuration), it may be possible to convert the entire mixture to the thermodynamically more stable (and less soluble) diastereomer under equilibrating conditions.[7][8][9][10][11]

    • Conditions: This often requires the presence of a base or an acid to facilitate epimerization.[9][11] The choice of solvent and temperature is also critical.[9][11]

    dot

    Caption: Principle of Crystallization-Induced Diastereomer Transformation.

Problem 3: Low Yield of Pure Diastereomer

Possible Causes:

  • Significant Solubility of the Desired Diastereomer: Even the less soluble diastereomer may have some solubility in the mother liquor, leading to loss of material.

  • Inefficient Filtration or Washing: Poor technique during filtration and washing can lead to loss of product.

Solutions & Experimental Protocols:

  • Optimize Crystallization Conditions:

    • Cooling Rate: Cool the crystallization mixture slowly to allow for the formation of larger, purer crystals.

    • Concentration: Carefully concentrate the solution to the point of saturation without causing rapid precipitation, which can trap impurities.

  • Improve Recovery:

    • Cool the Mother Liquor: After the first filtration, cool the mother liquor further to try and recover a second crop of crystals. Note that the second crop may be less pure.

    • Minimize Washing Solvent: Wash the collected crystals with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

References

  • State of the Art in Crystallization‐Induced Diastereomer Transformations. (n.d.). ResearchGate. Retrieved from [Link]

  • Vedejs, E., & Jure, M. (2005). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 105(12), 4561-4598. [Link]

  • Nicastri, M. C., et al. (2022). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society, 144(42), 19376-19385. [Link]

  • Wang, Y. (2024). Lewis Acid Promoted Crystallization-Induced Diastereomer Transformations of γ-δ-unsaturated β-ketoamides. Carolina Digital Repository. [Link]

  • Gualandi, A., et al. (2020). Crystallization-Induced Diastereoisomer Transformation of Dihydroartemisinic Aldehyde with the Betti Base. Organic Letters, 22(15), 6036-6040. [Link]

  • Tsvetkova, B., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]

  • Bhushan, R. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Publishing. [Link]

  • Wrzosek, K., et al. (2023). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research, 62(1), 534-545. [Link]

  • Help with separation of diastereomers. (2024). Reddit. [Link]

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Separation of diastereomers. (2008). Chromatography Forum. [Link]

  • Gubitz, G., & Schmid, M. G. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123. [Link]

  • Separation of 3-Morpholinone on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Nabeya, D., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2633. [Link]

  • Pálovics, E., & Fogassy, E. (2019). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Journal of Analytical & Pharmaceutical Research, 8(4). [Link]

  • Adams, R. W., et al. (2012). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 48(83), 10293-10295. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). PMC. [Link]

  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia. [Link]

  • Adams, R. W., et al. (2012). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Communications. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. [Link]

  • Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 19(6), 332-342. [Link]

  • HPLC Chiral Columns. (n.d.). Element Lab Solutions. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu. [Link]

  • Adams, R. W., et al. (2012). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Academia.edu. [Link]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419-7423. [Link]

  • Pálovics, E., & Fogassy, E. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. In Supercritical Fluid Chromatography. IntechOpen. [Link]

  • Analytical Techniques for Stereochemistry. (2025). Chiralpedia. [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2019). ResearchGate. [Link]

  • Reider, P. J., et al. (1987). Crystallization-Induced Asymmetric Transformation: Stereospecific Synthesis of a Potent Peripheral CCK Antagonist. Journal of Organic Chemistry, 52(15), 3326-3334. [Link]

  • Czerwińska, M., & Dłubacz, A. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-methyl-6-phenylmorpholin-3-one

This guide provides an in-depth analysis of the mass spectrometric behavior of 5-methyl-6-phenylmorpholin-3-one, a compound of interest in pharmaceutical research and forensic analysis due to its structural relation to p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 5-methyl-6-phenylmorpholin-3-one, a compound of interest in pharmaceutical research and forensic analysis due to its structural relation to phenmetrazine analogs.[1] We will objectively compare fragmentation patterns generated under different ionization techniques—Electron Ionization (EI) common in Gas Chromatography-Mass Spectrometry (GC-MS) and Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of how this molecule behaves in a mass spectrometer for identification and structural elucidation purposes.

The narrative explains the causality behind the fragmentation, grounding the interpretation in the fundamental principles of mass spectrometry and referencing established patterns for related chemical moieties.

Foundational Principles and Molecular Characteristics

Before delving into the fragmentation pathways, it is crucial to understand the structural features of 5-methyl-6-phenylmorpholin-3-one that will dictate its fragmentation.

  • Molecular Formula: C₁₁H₁₃NO₂

  • Monoisotopic Mass: 191.0946 g/mol

  • Structural Features:

    • A morpholin-3-one ring : A six-membered heterocyclic ring containing nitrogen and oxygen, with a ketone functional group at the 3-position. Cyclic ketones and ethers can undergo complex ring cleavages.[2][3]

    • A tertiary amine : The nitrogen atom at the 4-position is a common site for ionization and directs fragmentation through alpha-cleavage.

    • A phenyl group at the 6-position, adjacent to a chiral center. This benzylic position is prone to cleavage, leading to the formation of highly stable resonance-stabilized ions.[4]

    • A methyl group at the 5-position, which influences the stability of adjacent carbocations formed during fragmentation.[5]

The presence of a single nitrogen atom dictates that the molecule will have an odd nominal molecular mass, adhering to the Nitrogen Rule .[6] This is a primary check in spectrum interpretation.

Logical Workflow for Compound Analysis

The diagram below outlines the typical analytical workflow for identifying and characterizing a novel compound like 5-methyl-6-phenylmorpholin-3-one using mass spectrometry.

cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_ionization Ionization cluster_analysis Mass Analysis Sample 5-methyl-6-phenylmorpholin-3-one (in appropriate solvent) GC Gas Chromatography (GC) (for volatile compounds) Sample->GC LC Liquid Chromatography (LC) (for less volatile/polar compounds) Sample->LC EI Electron Ionization (EI) (Hard Ionization, extensive fragmentation) GC->EI ESI Electrospray Ionization (ESI) (Soft Ionization, intact molecular ion) LC->ESI MS1 MS Scan (Full Spectrum) Determine Molecular Ion (M+• or [M+H]+) EI->MS1 ESI->MS1 MS2 Tandem MS (MS/MS) Collision-Induced Dissociation (CID) Elucidate Structure ESI->MS2 Data Data Interpretation (Fragmentation Pattern Analysis) MS1->Data MS2->Data

Caption: General workflow for MS-based analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is a cornerstone for the analysis of volatile and semi-volatile compounds. EI is a "hard" ionization technique, meaning it imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[7] This provides a detailed "fingerprint" of the molecule.

Experimental Protocol: GC-EI-MS

This protocol is a representative method for analyzing phenmetrazine-like substances.

  • Sample Preparation: Dissolve the reference standard in methanol to a concentration of 1 mg/mL. Perform a serial dilution to 1-10 µg/mL for injection.

  • GC System: Agilent 7890A GC or equivalent.[8]

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL injection volume with a split ratio of 10:1.

  • Temperatures:

    • Injector: 250 °C[8]

    • Transfer Line: 280 °C

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • MS System: Agilent 5975C MSD or equivalent.[8]

  • Ionization: Electron Ionization (EI) at 70 eV.[7]

  • Mass Range: Scan from m/z 40 to 550.[1]

Predicted EI Fragmentation Pathway

The 70 eV ionization process will form an energetically unstable molecular ion (M⁺•) at m/z 191 . This radical cation will rapidly undergo fragmentation through several competing pathways driven by the stability of the resulting fragments.

cluster_path1 Benzylic Cleavage cluster_path2 Alpha-Cleavage cluster_path3 Ring Cleavage M C₁₁H₁₃NO₂ [M]⁺• m/z 191 f91 [C₇H₇]⁺ Tropylium Ion m/z 91 M->f91 - C₄H₆NO₂• f114 [M - C₆H₅]⁺ m/z 114 M->f114 - C₆H₅• f77 [C₆H₅]⁺ Phenyl Ion m/z 77 f91->f77 - C₂H₂ f86 [m/z 114 - CO]⁺ m/z 86 f114->f86 - CO f56 [C₃H₆N]⁺ m/z 56 f114->f56 - C₂H₂O₂

Caption: Predicted EI fragmentation of 5-methyl-6-phenylmorpholin-3-one.

Mechanistic Explanation:

  • Benzylic Cleavage (Pathway 1): The most favorable fragmentation is the cleavage of the C5-C6 bond, which is benzylic. This expels a neutral radical (•C₄H₆NO₂) and forms the highly stable tropylium cation at m/z 91 .[4] This ion is often the base peak or a very abundant peak in the spectra of benzyl-containing compounds. Further fragmentation of the tropylium ion can lead to the loss of acetylene (C₂H₂) to form the phenyl cation at m/z 77 .[9]

  • Alpha-Cleavage (Pathway 2): Cleavage of the bond between the phenyl group and the morpholine ring (alpha to the nitrogen) results in the loss of a phenyl radical (•C₆H₅) to yield an ion at m/z 114 .[10] This ion, containing the intact morpholinone ring, can subsequently lose a neutral carbon monoxide (CO) molecule from the ketone group, resulting in a fragment at m/z 86 .[3]

  • Morpholine Ring Fragmentation (Pathway 3): Complex rearrangement and cleavage of the morpholinone ring itself can occur. A characteristic fragmentation of the morpholine ring, following the loss of the phenyl group, can lead to the formation of smaller, stable nitrogen-containing ions. A plausible fragment is the aziridinium ion [C₃H₆N]⁺ at m/z 56 . This is analogous to the formation of an m/z 71 fragment from phenmetrazine.[11]

Summary of Predicted EI Fragments
m/zProposed Fragment IonFormulaPathway TypePredicted Relative Abundance
191[M]⁺• (Molecular Ion)[C₁₁H₁₃NO₂]⁺•-Low to Medium
114[M - C₆H₅]⁺[C₅H₈NO₂]⁺Alpha-CleavageMedium
91[C₇H₇]⁺[C₇H₇]⁺Benzylic CleavageHigh (Potential Base Peak)
86[M - C₆H₅ - CO]⁺[C₄H₈NO]⁺Secondary LossLow to Medium
77[C₆H₅]⁺[C₆H₅]⁺Aromatic FragmentMedium
56[C₃H₆N]⁺[C₃H₆N]⁺Ring CleavageMedium

LC-MS/MS with Electrospray Ionization (ESI)

For compounds that may have lower volatility or thermal stability, LC-MS/MS is the preferred method. ESI is a "soft" ionization technique that typically generates the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[12] Structural information is then obtained by selecting this precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a collision cell.[13]

Experimental Protocol: LC-ESI-MS/MS

This protocol is a general method for the analysis of small organic molecules.

  • Sample Preparation: Dissolve the reference standard in 50:50 acetonitrile:water with 0.1% formic acid to a concentration of 1 mg/mL. Perform serial dilutions to 1-100 ng/mL for infusion or injection.

  • LC System: Dionex UltiMate 3000 or equivalent.[1]

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A) Water + 0.1% Formic Acid; B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • MS System: Q-TOF or Triple Quadrupole mass spectrometer (e.g., Agilent 6460 QQQ).[14]

  • Ionization: ESI in positive ion mode.

    • Capillary Voltage: 4000 V

    • Drying Gas Temperature: 300 °C

  • MS/MS Analysis:

    • Precursor Ion: Select the protonated molecule at m/z 192.1 .

    • Collision Gas: Nitrogen or Argon.

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe the evolution of fragment ions.

Predicted ESI-CID Fragmentation Pathway

In positive mode ESI, the molecule is protonated, most likely at the nitrogen atom or the carbonyl oxygen, forming the [M+H]⁺ ion at m/z 192 . The fragmentation under CID conditions proceeds from this even-electron ion, and the pathways are often driven by the elimination of stable, neutral molecules.[15]

cluster_path1 Loss of Benzene cluster_path2 Formation of Phenyl-containing Ions M C₁₁H₁₄NO₂ [M+H]⁺ m/z 192 f114 [M+H - C₆H₆]⁺ m/z 114 M->f114 - C₆H₆ f91 [C₇H₇]⁺ m/z 91 M->f91 - C₄H₇NO₂ f86 [m/z 114 - CO]⁺ m/z 86 f114->f86 - CO

Caption: Predicted ESI-CID fragmentation of protonated 5-methyl-6-phenylmorpholin-3-one.

Mechanistic Explanation:

  • Neutral Loss of Benzene (Pathway 1): A common pathway for protonated benzyl-containing compounds is the rearrangement and elimination of a neutral benzene molecule (C₆H₆, 78 Da). This would produce a product ion at m/z 114 . This ion is structurally identical to the one formed via alpha-cleavage in EI-MS and can likewise lose carbon monoxide to produce an ion at m/z 86 .

  • Formation of the Tropylium Ion (Pathway 2): Similar to the EI pathway, cleavage of the C5-C6 bond can lead to the formation of the highly stable tropylium ion at m/z 91 . In CID, this involves the transfer of the charge to the benzyl portion of the molecule and the loss of a neutral morpholinone fragment (C₄H₇NO₂).

Summary of Predicted ESI-CID Fragments
Precursor m/zProduct m/zProposed Fragment IonFormulaNeutral LossPathway Type
192.1114.1[M+H - C₆H₆]⁺[C₅H₈NO₂]⁺Benzene (C₆H₆)Rearrangement/Neutral Loss
192.191.1[C₇H₇]⁺[C₇H₇]⁺C₄H₇NO₂Benzylic Cleavage
114.186.1[m/z 114 - CO]⁺[C₄H₈NO]⁺Carbon Monoxide (CO)Secondary Loss

Comparative Analysis and Diagnostic Ions

FeatureGC-EI-MSLC-ESI-MS/MSRationale and Comparison
Parent Ion m/z 191 (M⁺•)m/z 192 ([M+H]⁺)EI creates a radical cation, while ESI creates a protonated molecule. The presence of m/z 191 confirms the molecular weight and adherence to the Nitrogen Rule.
Primary Fragmentation Extensive, multiple pathwaysControlled, often simplerEI imparts high energy, causing spontaneous fragmentation.[7] CID allows for controlled energy input, often favoring lower-energy pathways like neutral loss.[16]
Key High-Mass Ion m/z 114 ([M - C₆H₅]⁺)m/z 114 ([M+H - C₆H₆]⁺)The ion at m/z 114 is a strong diagnostic fragment present in both techniques, although formed through different mechanisms (radical vs. neutral loss). Its presence strongly suggests the morpholin-3-one core.
Key Low-Mass Ion m/z 91 ([C₇H₇]⁺)m/z 91 ([C₇H₇]⁺)The tropylium ion at m/z 91 is the definitive indicator of a benzyl-type substructure and is expected to be abundant in both spectra.
Other Diagnostic Ions m/z 77 ([C₆H₅]⁺), m/z 56 ([C₃H₆N]⁺)Less commonThese smaller fragments are more characteristic of the high-energy EI process. Their presence can help differentiate an EI spectrum from a CID spectrum.

Comparison with Phenmetrazine: Underivatized phenmetrazine (m/z 177) reportedly shows a base peak at m/z 71.[11] This fragment corresponds to the cleavage of the morpholine ring. For 5-methyl-6-phenylmorpholin-3-one, the analogous cleavage would be expected to produce different fragments due to the presence of the carbonyl group, such as the proposed ions at m/z 86 or m/z 56. The absence of a strong m/z 71 peak and the presence of the tropylium ion (m/z 91) and the m/z 114 ion are key differentiators.

Conclusion

The mass spectrometric fragmentation of 5-methyl-6-phenylmorpholin-3-one is predictable and yields several structurally significant ions. Both GC-EI-MS and LC-ESI-MS/MS provide complementary information for its unambiguous identification.

  • Under EI conditions, the fragmentation is dominated by benzylic cleavage to form the tropylium ion (m/z 91) and alpha-cleavage to produce an ion at m/z 114 .

  • Under ESI-CID conditions, the protonated molecule (m/z 192) primarily fragments via neutral loss of benzene to yield an ion at m/z 114 and also forms the tropylium ion (m/z 91) .

The presence of the ion pair at m/z 91 and m/z 114 serves as a highly reliable signature for identifying this molecule in complex matrices. This guide provides the foundational data and rationale necessary for developing robust analytical methods for the detection and characterization of 5-methyl-6-phenylmorpholin-3-one.

References

  • Shin, H. S., Park, Y. H., & Lee, S. C. (1996). A convenient derivatization method for gas chromatography/mass spectrometric determination of phenmetrazine in urine using 2,2,2-trichloroethyl chloroformate. Journal of analytical toxicology, 20(4), 229–232. [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers. Drug testing and analysis, 10(9), 1403-1415. [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

  • Gong, J., Salciccioli, M., Chen, Y., & Zhang, J. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 234-246. [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Li, M., Wu, Y., Zhao, Y., Liu, D., Zhou, J., & Wang, L. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2018, 5246801. [Link]

  • Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 32(12), 1713-1733. [Link]

  • McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., Dowling, G., O'Brien, J., ... & Brandt, S. D. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho-and para-substituted isomers. Drug testing and analysis, 8(1), 98-108. [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. [Link]

  • Zhang, K., Yau, P. M., Chandrasekhar, B., & Siu, C. H. (2004). Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. Journal of the American Society for Mass Spectrometry, 15(11), 1662-1670. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • SWGDrug. (2017). Phenmetrazine. [Link]

  • Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. [Link]

  • YouTube. (2020). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. [Link]

  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • Yoon, H. J., Lee, S. J., Choi, H., & Kim, S. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 755. [Link]

  • ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. [Link]

  • ResearchGate. (n.d.). Mass spectra of the morpholin-4-ium.... [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... [Link]

  • Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. [Link]

  • Jackson, G. P., & Stowe, S. M. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry, 31(12), 2535-2544. [Link]

  • Lucideon. (n.d.). GC-MS Analysis, Gas Chromatography-Mass Spectrometry. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. [Link]

  • Horváth, G., Borbás, A., & Lévai, S. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 33(10), 911-918. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Medzihradszky, K. F., Campbell, J. M., Baldwin, M. A., Falick, A. M., Juhasz, P., Vestal, M. L., & Burlingame, A. L. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical chemistry, 72(3), 552-558. [Link]

  • Lee, J., Liu, K., Sanchez, L. M., & Vuckovic, D. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • Allen, F., Greiner, R., & Wishart, D. (2015). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Bioinformatics, 31(10), 1644-1651. [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Lopes, N. P., Galembeck, S. E., & Vessecchi, R. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

  • CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. [Link]

Sources

Comparative

IR spectroscopy characteristic peaks of phenylmorpholin-3-one

Product Focus: 4-Phenylmorpholin-3-one (CAS: 29518-11-4) Application: Pharmaceutical Intermediate (Rivaroxaban Scaffold) Methodology: FT-IR (ATR/KBr) Executive Summary & Structural Context[1][2][3][4][5][6] 4-Phenylmorph...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 4-Phenylmorpholin-3-one (CAS: 29518-11-4) Application: Pharmaceutical Intermediate (Rivaroxaban Scaffold) Methodology: FT-IR (ATR/KBr)

Executive Summary & Structural Context[1][2][3][4][5][6]

4-Phenylmorpholin-3-one is a critical heterocyclic scaffold used primarily in the synthesis of anticoagulant drugs like Rivaroxaban.[1] In drug development, verifying the integrity of this intermediate is essential, particularly to distinguish it from its precursors (e.g., N-phenylethanolamine, chloroacetyl chloride) or degradation products (e.g., ring-opened forms).

This guide provides a technical breakdown of the infrared (IR) spectral signature of phenylmorpholin-3-one. Unlike generic databases, we contextualize the data by comparing it against two structurally significant alternatives: Morpholin-3-one (the unsubstituted lactam) and 4-Phenylmorpholine (the reduced amine).

Key Structural Features[1][3][5][7][8][9][10]
  • Lactam Ring: A six-membered cyclic amide (morpholin-3-one core).

  • N-Phenyl Substitution: Aromatic ring attached to the lactam nitrogen, eliminating the N-H bond and allowing for conjugation.

  • Ether Linkage: The -O- atom within the morpholine ring, providing characteristic fingerprint bands.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible spectral data, the following protocol is recommended. This method minimizes artifacts common in lactam analysis, such as hygroscopic broadening.

Recommended Method: Attenuated Total Reflectance (ATR)

ATR is superior to KBr pellets for this lipophilic solid as it avoids moisture uptake which can obscure the carbonyl region.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (screening) or 64 (publication quality).

    • Range: 4000–600 cm⁻¹.[2]

  • Sample Preparation:

    • Ensure the sample is a dry, off-white solid (Melting Point: ~113–114°C).

    • Place ~5 mg of sample onto the crystal center.

    • Critical Step: Apply high pressure using the anvil clamp to ensure intimate contact. Poor contact results in weak C-H intensity relative to the noise floor.

  • Validation Check:

    • Check the baseline at 2000–2500 cm⁻¹ (should be flat; no CO₂ interference).

    • Verify signal-to-noise ratio >100:1 at the 1660 cm⁻¹ peak.

Comparative Spectral Analysis

The following table contrasts the target molecule with its closest structural analogs to highlight diagnostic peaks.

Functional GroupVibration Mode4-Phenylmorpholin-3-one (Target)Morpholin-3-one (Ref A)4-Phenylmorpholine (Ref B)
Amide/Amine (N-H) StretchAbsent ~3400 cm⁻¹ (Strong, Broad)Absent
Aromatic C-H Stretch (sp²)3000–3100 cm⁻¹ (Weak)Absent3000–3100 cm⁻¹
Aliphatic C-H Stretch (sp³)2850–2980 cm⁻¹ 2850–2980 cm⁻¹2800–2950 cm⁻¹
Lactam (C=O) Amide I Stretch1655–1670 cm⁻¹ (Strong)~1660 cm⁻¹ Absent
Aromatic Ring C=C Stretch~1595, 1495 cm⁻¹ Absent~1600, 1500 cm⁻¹
Ether (C-O-C) Stretch1100–1250 cm⁻¹ 1100–1200 cm⁻¹1100–1150 cm⁻¹
Detailed Interpretation
1. The Carbonyl Region (1650–1680 cm⁻¹)

The most diagnostic feature of 4-phenylmorpholin-3-one is the Amide I band .

  • Observation: A strong, sharp peak appears between 1655 and 1670 cm⁻¹ .

  • Causality: This corresponds to the C=O stretching vibration of the six-membered lactam.

  • Differentiation:

    • Vs. 4-Phenylmorpholine: The complete absence of this peak in the amine derivative is the primary purity check.

    • Vs. Linear Amides: Linear N-phenyl amides often absorb slightly higher (~1680–1700 cm⁻¹). The ring strain of the morpholinone and conjugation with the phenyl ring lower the frequency to the 1660 cm⁻¹ range.

2. The N-H Region (3200–3500 cm⁻¹)
  • Observation: The target spectrum is clean in this high-frequency region (no peaks above 3100 cm⁻¹).

  • Significance: This confirms the tertiary nature of the nitrogen.

  • Differentiation: If a broad peak appears here, it indicates contamination with Morpholin-3-one (precursor) or ring-opened hydrolysis products.

3. The Fingerprint Region (Ether & Aromatic)[3]
  • Ether Linkage: Multiple bands in the 1100–1250 cm⁻¹ range correspond to the C-O-C asymmetric stretching of the morpholine ring.

  • Aromatic Markers: Sharp bands at ~1595 cm⁻¹ and ~1495 cm⁻¹ confirm the presence of the phenyl group. These are often used to quantify the ratio of phenyl-substituted product vs. aliphatic impurities.

Decision Logic: Identification Workflow

The following diagram illustrates the logical pathway for identifying 4-phenylmorpholin-3-one and distinguishing it from common impurities.

IR_Identification_Workflow Start Unknown Sample Spectrum Check_CO Check 1650-1700 cm⁻¹ (Strong Peak?) Start->Check_CO Check_NH Check 3200-3500 cm⁻¹ (Broad Peak?) Check_CO->Check_NH Yes (C=O Present) Result_Amine IDENTITY: 4-Phenylmorpholine (Missing Lactam) Check_CO->Result_Amine No (C=O Absent) Check_Ar Check 1590/1490 cm⁻¹ (Sharp Peaks?) Check_NH->Check_Ar No (N-H Absent) Result_Unsub IDENTITY: Morpholin-3-one (Missing Phenyl) Check_NH->Result_Unsub Yes (N-H Present) Result_Target CONFIRMED: 4-Phenylmorpholin-3-one Check_Ar->Result_Target Yes (Aromatic Present) Result_Impure MIXTURE: Target + Precursor Check_Ar->Result_Impure No (Aliphatic Only)

Caption: Logical decision tree for spectral identification of phenylmorpholin-3-one derivatives.

References

  • Preti, C., & Tosi, G. (1974).[4] Study of the Reactions of Chromium(III) Halides and Heterocyclic Ligands Containing Group VA and VIA Donor Atoms. Canadian Journal of Chemistry, 52, 2845.[4] Retrieved from [Link] (Provides baseline IR data for unsubstituted morpholin-3-one).

  • Journal of Applicable Chemistry. (2019). Synthesis and Studies on Antimicrobial Activity of Piperazine Containing Pyrimidine Derivatives. 8(5), 2083-2091. Retrieved from [Link] (Confirming C=O stretch in N-aryl morpholinone derivatives at ~1660 cm⁻¹).

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Phenylmorpholine IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference spectrum for the amine analog).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of (5S,6S)-5-methyl-6-phenylmorpholin-3-one

Executive Summary & Chemical Profile (5S,6S)-5-methyl-6-phenylmorpholin-3-one is a chiral heterocyclic building block, commonly utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(5S,6S)-5-methyl-6-phenylmorpholin-3-one is a chiral heterocyclic building block, commonly utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs). Unlike common solvents or inorganic salts, this compound presents specific challenges due to its potential biological activity and nitrogen-rich lactam structure.

Effective disposal requires more than simple regulatory compliance; it demands a destruction-oriented approach to prevent environmental bio-accumulation. This guide prioritizes high-temperature incineration over landfilling, regardless of its federal RCRA status.

Chemical Safety Data Summary
ParameterSpecificationOperational Implication
CAS Number 172884-38-3 (generic stereoisomer ref)Use for waste manifesting and inventory tracking.
Physical State White to off-white solidDust generation is the primary exposure vector.
Hazard Class Irritant (Skin/Eye/Respiratory)Warning: Potential for serious eye damage.[1]
Reactivity Stable amide/lactamIncompatible with strong oxidizing agents.[2]
Bioactivity Pharmaceutical IntermediateTreat as Potentially Bioactive ; zero-discharge to sewer.

Waste Characterization & Classification Logic

Before disposal, the waste must be legally classified. While this specific compound is not explicitly "Listed" (P or U list) under US EPA regulations, it must be characterized based on its properties and the solvent matrix it is dissolved in.

Regulatory Decision Matrix

The following logic defines how to categorize the waste stream containing this intermediate.

WasteClassification Start Waste Stream Analysis: (5S,6S)-5-methyl-6-phenylmorpholin-3-one IsListed Is it P-Listed or U-Listed? (40 CFR 261.33) Start->IsListed IsCharacteristic Does it exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003)? IsListed->IsCharacteristic No HazWaste RCRA HAZARDOUS WASTE (Must use EPA Codes) IsListed->HazWaste Yes SolventCheck Is it dissolved in a Listed Solvent (e.g., DCM, Methanol)? IsCharacteristic->SolventCheck No IsCharacteristic->HazWaste Yes BioactiveCheck Is it a Pharmaceutical Intermediate? SolventCheck->BioactiveCheck No SolventCheck->HazWaste Yes (F-List) NonRCRA NON-RCRA REGULATED (But requires Incineration) BioactiveCheck->NonRCRA Yes (Standard Path)

Figure 1: Regulatory Classification Decision Tree. Most solid waste of this compound falls under "Non-RCRA Regulated" but requires incineration due to pharmaceutical nature.

Operational Disposal Protocols

A. Solid Waste (Pure Compound or Contaminated Solids)

Objective: Complete thermal destruction of the chiral center and lactam ring.

  • Segregation:

    • Do NOT mix with oxidizers (e.g., permanganates, nitrates) as the amide nitrogen can potentially form unstable N-nitroso compounds or generate heat.

    • Use a dedicated High-Density Polyethylene (HDPE) wide-mouth drum or pail.

  • Primary Containment:

    • Double-bag the solid in 6-mil polyethylene bags.

    • Seal with a "swan neck" tie (twist, fold over, tape) to prevent particulate escape.

  • Labeling:

    • Label Text: "Non-RCRA Regulated Waste - Pharmaceutical Intermediate (Solid)."

    • Constituents: List "(5S,6S)-5-methyl-6-phenylmorpholin-3-one >95%".

  • Disposal Method:

    • Mandatory: High-Temperature Incineration.

    • Prohibited: Landfill or Sewer.

B. Liquid Waste (Mother Liquors/Filtrates)

Objective: Prevent solvent flammability hazards while ensuring the solute is destroyed.

  • Solvent Compatibility:

    • If the morpholinone is dissolved in Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste" carboys.

    • If dissolved in Non-Halogenated Solvents (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated/Flammable Waste."

  • pH Adjustment:

    • Ensure the waste stream is neutral (pH 5–9). Morpholinones are generally stable, but extreme pH in the waste container can lead to hydrolysis and unexpected exotherms over time.

  • Labeling:

    • Must carry the RCRA codes of the solvent (e.g., D001 for Methanol, F002 for DCM).

    • Add "Contains Trace Pharmaceutical Intermediates" to the chemical constituent list.

Spill Management & Decontamination

In the event of a spill, the primary risk is particulate inhalation and environmental spread.

Spill Response Workflow

SpillResponse Alert 1. Secure Area & Alert Personnel PPE 2. Don PPE (Nitrile, N95/P100, Goggles) Alert->PPE Contain 3. Containment (Cover with plastic if drafty) PPE->Contain Cleanup 4. Wet Wiping (Do NOT Dry Sweep) Contain->Cleanup Decon 5. Surface Decon (Soap/Water + Ethanol) Cleanup->Decon

Figure 2: Emergency Response Workflow. Note the prohibition on dry sweeping to prevent aerosolization.

Detailed Cleanup Steps:

  • Isolate: Evacuate the immediate area.

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a P100 respirator or N95 mask to prevent inhalation of dust.

  • Method:

    • Do not dry sweep. This generates dust.

    • Cover the spill with wet paper towels (water or ethanol) to dampen the powder.

    • Scoop the damp material into a wide-mouth waste jar.

  • Decontamination: Wipe the surface with a soap/water solution followed by an ethanol wipe to solubilize any lipophilic residues. Place all wipes into the solid waste container.

Regulatory Compliance & Documentation (The "Self-Validating" System)

To ensure this protocol is self-validating and audit-proof, the following documentation chain must be maintained:

  • Waste Profile Sheet: Create a specific profile with your waste vendor (e.g., Veolia, Clean Harbors) explicitly stating "Pharmaceutical Intermediate - Incineration Required."

  • Chain of Custody: Track the waste from the lab accumulation area to the loading dock.

  • Certificate of Destruction (COD):

    • Crucial Step: You must request a COD from the disposal facility.

    • Verify the COD states "Thermal Destruction" or "Incineration."

    • Store this certificate with your EHS records for 3 years (or per local state law).

References
  • U.S. Environmental Protection Agency. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.Link

  • U.S. Environmental Protection Agency. Management Standards for Hazardous Waste Pharmaceuticals (Subpart P).Link

  • Fisher Scientific. Safety Data Sheet: Morpholin-3-one derivatives (General Class).Link (Note: Search for CAS 109-11-5 for class comparison).

  • Sigma-Aldrich. Safety Data Sheet: (S)-5-Phenylmorpholin-3-one.[3]Link (Used as surrogate for hazard classification).

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (5S,6S)-5-methyl-6-phenylmorpholin-3-one

This document provides a detailed safety protocol for the handling and disposal of (5S,6S)-5-methyl-6-phenylmorpholin-3-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upo...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed safety protocol for the handling and disposal of (5S,6S)-5-methyl-6-phenylmorpholin-3-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative approach, drawing data from structurally analogous morpholine derivatives and phenyl-containing compounds. This ensures a high margin of safety for all laboratory personnel.

Hazard Assessment: An Analog-Based Approach

(5S,6S)-5-methyl-6-phenylmorpholin-3-one is a substituted morpholine derivative. The core structure contains a morpholine ring, which is known to present several hazards. Additionally, the presence of a phenyl group can influence its toxicological profile. Therefore, a thorough risk assessment must consider the hazards associated with both morpholine and aromatic compounds.

Morpholine and its derivatives are typically classified as flammable liquids that can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage[1][2]. They can also be respiratory irritants[3]. The US Occupational Safety and Health Agency (OSHA) classifies anhydrous morpholine as toxic by skin absorption and inhalation, corrosive, and flammable[4].

The phenyl group, while generally less reactive than phenol, necessitates caution. Phenol, a related compound, is known to be corrosive and can cause severe skin burns[5]. Therefore, it is prudent to assume that (5S,6S)-5-methyl-6-phenylmorpholin-3-one may possess similar irritant or corrosive properties.

Table 1: Hazard Profile of Analogous Compounds

Compound/Functional GroupKnown HazardsReferences
Morpholine Flammable, harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, respiratory irritant.[1][2][4]
Morpholin-3-one Causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause respiratory irritation.[6]
Phenyl Group (in general) Potential for skin irritation and toxicity.[7]
Phenol (related aromatic) Corrosive, causes severe skin burns, requires specific PPE for handling.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following recommendations are based on a cautious interpretation of the available data for analogous compounds.

Hand Protection

Due to the potential for skin toxicity and corrosion, selecting appropriate gloves is of paramount importance. For compounds containing aromatic rings like phenol, nitrile gloves are generally not recommended for prolonged contact[5]. A double-gloving strategy is advised to provide an extra layer of protection.

Table 2: Recommended Glove Materials

Glove MaterialBreakthrough TimeRecommendation
Butyl Rubber Good resistance to phenols and many solvents.Primary glove for direct handling.
Neoprene Suitable for short-term work with phenols.Can be used as an outer glove.
Viton Good resistance to aromatic hydrocarbons.A viable alternative for primary gloves.

Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove gloves immediately and wash hands thoroughly.

Eye and Face Protection

Given that morpholine derivatives can cause severe eye damage, robust eye and face protection is mandatory[1][6].

  • Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities.

  • Face Shield: A full-face shield should be worn over chemical splash goggles during procedures with a high risk of splashing, such as transfers of large volumes or reactions under pressure.

Body Protection

A flame-resistant lab coat is the minimum requirement for body protection. For procedures with a higher risk of splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat[5]. Long pants and closed-toe shoes are mandatory.

Respiratory Protection

Work with (5S,6S)-5-methyl-6-phenylmorpholin-3-one should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation and work outside a fume hood is unavoidable, a respirator may be necessary. A risk assessment should be performed to determine the appropriate type of respirator. For morpholine, exposure limits have been set, and if these are likely to be exceeded, respiratory protection is required.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling (5S,6S)-5-methyl-6-phenylmorpholin-3-one will further enhance safety.

Preparation
  • Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand) and personal protective equipment should be readily available.

Handling
  • Don PPE: Before handling the compound, don the appropriate PPE as outlined in Section 2.

  • Weighing: If weighing the solid compound, do so in the fume hood to avoid inhalation of any dust particles.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. For solutions, use a syringe or cannula for liquid transfers to minimize splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames due to the flammability of morpholine derivatives[2].

Post-Handling
  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Responsible Waste Management

All waste containing (5S,6S)-5-methyl-6-phenylmorpholin-3-one must be treated as hazardous waste[7].

Waste Segregation
  • Solid Waste: Collect any solid waste (e.g., contaminated paper towels, gloves) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

Disposal Method

The preferred method for the disposal of morpholine and its derivatives is controlled incineration in a furnace equipped with an afterburner and scrubber to manage nitrogen oxide emissions[2][4][8]. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for professional waste removal. Do not dispose of this chemical down the drain[7].

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an appropriate absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Area in Fume Hood prep2 Verify Emergency Equipment prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh/Transfer in Hood handle1->handle2 handle3 Use Controlled Heating handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Proper Glove Removal post1->post2 post3 Thorough Hand Washing post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label and Seal Containers disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S,6S)-5-methyl-6-phenylmorpholin-3-one
Reactant of Route 2
(5S,6S)-5-methyl-6-phenylmorpholin-3-one
© Copyright 2026 BenchChem. All Rights Reserved.